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  • Product: 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride
  • CAS: 1439896-49-7

Core Science & Biosynthesis

Foundational

1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract 1-Isobutyl-1H-imidazole-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride is a heterocyclic compound of interest in medicinal chemistry and materials science. As with any active pharmaceutical ingredient (API) candidate or key intermediate, a thorough understanding of its physicochemical properties is paramount for successful formulation, analytical method development, and regulatory compliance. This guide provides a comprehensive overview of the known properties of this compound and, more critically, outlines robust, field-proven methodologies for its complete characterization. We bridge the gap between existing data and the practical needs of the research and development scientist by detailing not just what to measure, but how and why, ensuring a foundation of scientific integrity and trustworthiness in your experimental work.

Introduction and Molecular Overview

Imidazole derivatives are ubiquitous in biological systems and pharmaceutical agents, prized for their unique electronic properties and ability to engage in various non-covalent interactions, including hydrogen bonding and metal coordination[1][2]. The title compound, 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride, combines the versatile imidazole core with a lipophilic isobutyl group and an ionizable carboxylic acid, making it a molecule with tunable solubility and potential for diverse biological interactions. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability.

A precise understanding of its properties—such as solubility, pKa, melting point, and stability—directly impacts critical drug development decisions, including route of administration, dosage form design, and storage conditions. This document serves as both a repository of available data and a practical guide for generating the necessary experimental values to de-risk and accelerate development programs.

Core Physicochemical Data

While specific experimental data for this molecule is not extensively published, we can compile its fundamental identifiers from chemical supplier databases and predict certain properties based on its structure. The following table summarizes the known and theoretical values.

PropertyValueSource / Method
IUPAC Name 1-isobutyl-1H-imidazole-4-carboxylic acid;hydrochloride---
CAS Number 1439896-49-7[3]
Molecular Formula C₈H₁₃ClN₂O₂[3]
Molecular Weight 204.65 g/mol [3]
Chemical Structure ---
Melting Point To Be Determined (TBD)See Protocol 3.1
Aqueous Solubility TBDSee Protocol 3.2
pKa TBD (Predicted ~2-3 for carboxyl, ~6-7 for imidazole)See Protocol 3.3
LogP (for free base) 1.2373 (Calculated)[4]
Topological Polar Surface Area (TPSA) 55.12 Ų (Calculated for free base)[4]

Experimental Protocols for Complete Characterization

The following sections provide detailed, step-by-step protocols for determining the key physicochemical properties of 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride. The causality behind experimental choices is explained to empower the scientist to adapt these methods as needed.

Purity and Identity Confirmation via HPLC and LC-MS/MS

Expertise & Experience: Before any other property is measured, the identity and purity of the material must be unequivocally confirmed. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for purity assessment due to its robustness and precision. Coupling it with Mass Spectrometry (LC-MS/MS) provides definitive mass confirmation, ensuring you are working with the correct molecule. A gradient elution method using a C18 column is chosen for its versatility in retaining and separating polar analytes and potential non-polar impurities. The use of formic acid in the mobile phase is critical for good peak shape and for ensuring compatibility with mass spectrometry by providing a source of protons for electrospray ionization (ESI).

  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

    • Serially dilute this stock to create calibration standards ranging from 1.0 µg/mL to 200 µg/mL.

    • Prepare a sample solution at a concentration of approximately 0.5 mg/mL. Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[5].

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions over 1 minute, and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 210 nm (or a wavelength determined by a UV scan).

  • Data Analysis:

    • Calculate purity by the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

  • Instrumentation: Utilize a liquid chromatography system coupled to a tandem mass spectrometer with an ESI source[6].

  • Chromatographic Conditions: Use the same HPLC conditions as described above, potentially with a lower flow rate (e.g., 0.4 mL/min) split to the MS source[5].

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). This is chosen because the imidazole ring is readily protonated.

    • Scan Mode: Full scan from m/z 50 to 500 to find the parent ion. The expected [M+H]⁺ for the free base (C₈H₁₂N₂O₂) is 169.09.

    • MS/MS: Fragment the parent ion (m/z 169.09) and analyze the resulting product ions to confirm the structure.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation prep1 Weigh Compound prep2 Dissolve in ACN/H2O prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc HPLC-UV (Purity %) prep3->hplc Inject lcms LC-MS/MS (Mass Confirmation) prep3->lcms Inject data1 Area Percent Purity hplc->data1 data2 [M+H]⁺ Ion Match lcms->data2 result Identity & Purity Confirmed data1->result data3 Fragmentation Pattern data2->data3 data3->result

Caption: Workflow for compound identity and purity validation.

Aqueous Solubility Determination (Shake-Flask Method)

Trustworthiness: The equilibrium shake-flask method is considered the "gold standard" for solubility determination by regulatory agencies. It is a self-validating system because it measures the concentration of a saturated solution in equilibrium, which is the fundamental definition of solubility. By analyzing the supernatant, we ensure that only dissolved material is quantified.

  • Preparation: Add an excess amount of 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride to a known volume of purified water (e.g., 10 mg in 1 mL) in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. A shaker or rotator is ideal.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling and Dilution: Carefully remove an aliquot of the clear supernatant. Dilute it gravimetrically or volumetrically with the HPLC mobile phase to a concentration that falls within the range of your established HPLC calibration curve.

  • Quantification: Analyze the diluted sample using the validated HPLC-UV method (Protocol 3.1).

  • Calculation: Determine the concentration in the diluted sample from the calibration curve and multiply by the dilution factor to obtain the solubility in mg/mL.

Determination of Acid Dissociation Constants (pKa)

Expertise & Experience: This molecule has two potential ionization centers: the carboxylic acid and the imidazole ring. Potentiometric titration is a robust and direct method for determining pKa values. The process involves monitoring the pH of a solution as a titrant (acid or base) is added. The pKa is the pH at which the ionized and non-ionized forms are present in equal concentrations, corresponding to the midpoint of the buffer regions on the titration curve.

  • Preparation: Accurately weigh and dissolve a known amount of the compound in a known volume of degassed, deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup:

    • Place the solution in a jacketed beaker to maintain a constant temperature (25 °C).

    • Use a calibrated pH electrode to monitor the solution pH.

    • Use a calibrated burette to add standardized 0.1 M NaOH solution incrementally.

  • Titration (Base Titration for Carboxyl pKa):

    • Slowly add the NaOH titrant, recording the pH after each addition. Take smaller volume steps near the equivalence points.

    • Continue until the pH has stabilized in the high basic range (e.g., pH 11-12).

  • Titration (Acid Titration for Imidazole pKa):

    • Prepare a fresh solution of the compound as in step 1.

    • Titrate in the reverse direction using standardized 0.1 M HCl, starting from the natural pH of the solution down to pH ~2.

  • Data Analysis:

    • Plot pH versus the volume of titrant added.

    • The pKa values are determined from the pH at the half-equivalence points on the curve. Alternatively, use the first derivative of the plot (ΔpH/ΔV) to precisely locate the equivalence points.

G cluster_titration Potentiometric Titration cluster_analysis Data Analysis start Dissolve Compound in Water (Known Conc.) titrate_base Titrate with Standardized NaOH start->titrate_base titrate_acid Titrate with Standardized HCl start->titrate_acid plot Plot pH vs. Titrant Volume titrate_base->plot titrate_acid->plot derivative Calculate 1st Derivative (ΔpH/ΔV) plot->derivative pka_calc Identify Half-Equivalence Points derivative->pka_calc end Determine pKa Values pka_calc->end

Caption: Logical flow for pKa determination via potentiometric titration.

Conclusion

The comprehensive physicochemical characterization of 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride is a foundational step in its development journey. While publicly available data is limited, this guide provides the authoritative framework and robust experimental protocols necessary for any research or drug development professional to generate high-quality, reliable data. By following these self-validating methodologies for identity, purity, solubility, and pKa, scientists can build a complete and trustworthy data package, enabling informed decisions and accelerating the path from discovery to application.

References

  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Derivatives.
  • CymitQuimica. (n.d.). 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride.
  • ChemScene. (n.d.). 1-Isobutyl-1H-imidazole-4-carboxylic acid.
  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination.
  • MedChemExpress. (n.d.). 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid).
  • ChemicalBook. (2026). 1H-Imidazole-4-carboxylic acid(1072-84-0).

Sources

Exploratory

Crystal structure and molecular weight of 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride

An In-Depth Technical Guide to the Molecular Weight and Crystal Structure of 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride Abstract This technical guide provides a comprehensive analysis of the fundamental phys...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight and Crystal Structure of 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the fundamental physicochemical properties of 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride. Aimed at researchers, scientists, and professionals in drug development, this document details the theoretical basis and practical methodology for determining the compound's molecular weight and elucidating its three-dimensional atomic arrangement through single-crystal X-ray crystallography. While a definitive crystal structure for this specific molecule is not publicly available, this guide establishes a robust framework for its characterization by referencing established protocols and comparative data from analogous imidazole derivatives.

Molecular Weight Determination: From Formula to Final Mass

The molecular weight of a compound is a critical parameter, essential for stoichiometric calculations in synthesis, preparation of solutions for assays, and pharmacokinetic modeling. For a hydrochloride salt, the calculation involves summing the atomic masses of the constituent atoms in the free base and the associated hydrogen chloride molecule.

Chemical Formula and Constituent Elements

The chemical formula for 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride is C₈H₁₃ClN₂O₂.[1] The free base, 1-Isobutyl-1H-imidazole-4-carboxylic acid, has the formula C₈H₁₂N₂O₂.[2] The formation of the hydrochloride salt involves the protonation of a basic nitrogen atom on the imidazole ring by hydrochloric acid (HCl).

Calculation Methodology

The molecular weight is calculated by summing the atomic weights of each atom present in the empirical formula.[3][4] The calculation is a two-step process: first, determine the mass of the free base, then add the mass of hydrogen chloride.

  • Free Base (C₈H₁₂N₂O₂):

    • Carbon (C): 8 atoms × 12.011 u = 96.088 u

    • Hydrogen (H): 12 atoms × 1.008 u = 12.096 u

    • Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

    • Oxygen (O): 2 atoms × 15.999 u = 31.998 u

    • Total Free Base MW: 168.196 g/mol (agrees with the reported 168.20 g/mol )[2]

  • Hydrogen Chloride (HCl):

    • Hydrogen (H): 1 atom × 1.008 u = 1.008 u

    • Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

    • Total HCl MW: 36.461 g/mol (agrees with reported values of ~36.46 g/mol )[5][6]

  • Final Hydrochloride Salt (C₈H₁₃ClN₂O₂):

    • MW = MW (Free Base) + MW (HCl)

    • MW = 168.196 + 36.461 = 204.657 g/mol

This calculated value is in excellent agreement with the reported molecular weight of 204.65 g/mol .[1]

Summary of Molecular Weight Data
ComponentChemical FormulaCalculated Molecular Weight ( g/mol )
Free BaseC₈H₁₂N₂O₂168.20
HydrochlorideC₈H₁₃ClN₂O₂204.65
Diagram: Formation of the Hydrochloride Salt

G FB 1-Isobutyl-1H-imidazole-4-carboxylic acid (Free Base) C₈H₁₂N₂O₂ Salt 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride (Salt Form) C₈H₁₃ClN₂O₂ FB->Salt + Protonation HCl Hydrogen Chloride (HCl) HCl->Salt

Caption: Formation of the hydrochloride salt from the free base.

Crystal Structure Elucidation via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[7][8][9] This technique provides invaluable data on molecular conformation, bond lengths, bond angles, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR) in drug design.

Experimental Protocol: A Self-Validating Workflow

The successful elucidation of a crystal structure is a systematic process. Each step contains internal checks to ensure the quality and validity of the final model.

Step 1: Crystallization The cornerstone of SC-XRD is the growth of high-quality, single crystals. The choice of solvent and crystallization technique is paramount and often requires empirical screening.

  • Causality: A well-ordered, single crystal of sufficient size (ideally >20 µm in all dimensions) is required to produce a clear and interpretable diffraction pattern.[7] Amorphous solids or poorly ordered crystals will not yield discrete diffraction spots.

  • Protocol:

    • Dissolve 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride in a minimal amount of a suitable solvent or solvent system (e.g., methanol, ethanol, water, or mixtures like ethanol/ethyl acetate) to achieve saturation.

    • Employ a crystallization technique such as:

      • Slow Evaporation: Loosely cover the vial and allow the solvent to evaporate over several days.

      • Vapor Diffusion: Place the vial containing the compound solution inside a larger sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility and promoting crystallization.

      • Cooling Crystallization: Slowly cool a saturated solution to induce crystallization.

    • Harvest well-formed, transparent crystals for analysis.

Step 2: X-ray Data Collection

  • Causality: X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern contains the information needed to reconstruct the electron density map of the molecule.[7] Data is typically collected at low temperatures (~100 K) to minimize thermal vibration of the atoms, resulting in a sharper, higher-resolution dataset.

  • Protocol:

    • Select a suitable single crystal and mount it on a goniometer head.

    • Center the crystal in the X-ray beam of a diffractometer, which is equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å) and a detector.[7][10]

    • Cool the crystal using a cryostream device.

    • Execute a data collection strategy, rotating the crystal through a series of angles and collecting diffraction images. The software integrates the intensities of the thousands of reflections collected.

Step 3: Structure Solution and Refinement

  • Causality: The collected diffraction intensities do not contain phase information, which is essential for calculating the electron density map (the "phase problem"). Direct methods or Patterson methods are computational algorithms used to solve this problem. The resulting atomic model is then refined against the experimental data to improve its accuracy.

  • Protocol:

    • Process the raw diffraction data to correct for experimental factors and obtain a set of structure factors (|Fₒ|).

    • Solve the structure using software (e.g., SHELXT, SIR2004) to obtain an initial atomic model.[11]

    • Refine the model using a least-squares minimization process (e.g., with SHELXL).[11] This process adjusts atomic coordinates, and thermal parameters to minimize the difference between the observed structure factors (|Fₒ|) and the calculated structure factors (|Fₖ|) based on the model.

    • Locate and model all hydrogen atoms.

    • The refinement is considered complete when the model converges, and the R-factor (a measure of agreement between the model and the data) is sufficiently low (typically < 5% for high-quality structures).

Diagram: Single-Crystal X-ray Crystallography Workflow

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_output Result Crystallization 1. Crystallization (Slow Evaporation, Vapor Diffusion) Mounting 2. Crystal Mounting Crystallization->Mounting DataCollection 3. X-ray Data Collection (Diffractometer) Mounting->DataCollection StructureSolution 4. Structure Solution (Phase Problem) DataCollection->StructureSolution Refinement 5. Model Refinement (Least-Squares) StructureSolution->Refinement FinalStructure 6. Final 3D Structure (CIF File) Refinement->FinalStructure

Caption: Workflow for determining a molecular structure via SC-XRD.

Anticipated Crystallographic Parameters

While a published crystal structure for 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride was not identified, we can project the expected parameters based on analyses of similar small organic molecules and imidazole derivatives.[10][11][12] The following table presents an exemplar set of data that would be obtained from a successful SC-XRD experiment.

ParameterExemplar Value / Description
Empirical Formula C₈H₁₃ClN₂O₂
Formula Weight 204.65 g/mol
Crystal System Monoclinic or Triclinic[10][12]
Space Group e.g., P2₁/c or P-1[10][12]
a (Å) 7.0 - 19.0
b (Å) 5.0 - 14.0
c (Å) 9.0 - 20.0
α (°) 90 (for Monoclinic) or 90-110 (for Triclinic)
β (°) 90 - 105
γ (°) 90 (for Monoclinic) or 90-110 (for Triclinic)
Volume (ų) 900 - 1900
Z 4 (for P2₁/c) or 2 (for P-1)
Calculated Density (g/cm³) 1.2 - 1.4
Radiation Mo Kα (λ = 0.71073 Å)
Temperature (K) 100(2)
Final R indices [I>2σ(I)] R1 < 0.05, wR2 < 0.15
Structural Insights and Interpretation

The refined crystal structure would provide definitive insights into:

  • Molecular Conformation: The orientation of the isobutyl group relative to the imidazole ring and the conformation of the carboxylic acid group.

  • Planarity: Confirmation of the planarity of the imidazole ring, a common feature in these heterocyles.[11][12]

  • Intermolecular Interactions: A detailed map of hydrogen bonds would be revealed. Key expected interactions include hydrogen bonding between the carboxylic acid proton and the chloride anion, as well as potential hydrogen bonds involving the imidazole N-H proton and the carbonyl oxygen or chloride anion. These interactions govern the crystal packing and influence physical properties like solubility and melting point.

Conclusion

The characterization of 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride through the determination of its molecular weight (204.65 g/mol ) and the elucidation of its crystal structure provides the foundational data required for its application in research and development. The methodologies outlined in this guide represent the gold standard for physicochemical analysis, ensuring data integrity and providing a deep understanding of the molecule's properties at an atomic level. This information is indispensable for scientists engaged in medicinal chemistry, materials science, and drug formulation, enabling rational design and optimization of novel molecular entities.

References

  • BenchChem. (2025).
  • CymitQuimica. 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride. CymitQuimica.
  • IntechOpen. (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. IntechOpen.
  • PMC. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. PMC.
  • IUCr Journals. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. IUCr Journals.
  • SciSpace. (2003).
  • The University of Queensland. Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
  • Brainly.com. (2023). How do you find the molecular weight of HCl?. Brainly.com.
  • Excillum. Small molecule crystallography. Excillum.
  • Rigaku. What Is Small Molecule Crystal Structure Analysis?. Rigaku.
  • NC State University. Small Molecule X-ray Crystallography.
  • Selleckchem.com.
  • Laboratory Notes. (2021). Hydrogen Chloride (HCl) Molecular Weight Calculation.
  • Calistry.
  • ChemScene. 1-Isobutyl-1H-imidazole-4-carboxylic acid. ChemScene.

Sources

Foundational

1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride mechanism of action in biochemical assays

An In-Depth Technical Guide on the Mechanism of Action and Assay Applications of 1-Isobutyl-1H-imidazole-4-carboxylic Acid Hydrochloride Executive Summary 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride (CAS: 143...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Mechanism of Action and Assay Applications of 1-Isobutyl-1H-imidazole-4-carboxylic Acid Hydrochloride

Executive Summary

1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride (CAS: 1439896-49-7) is a highly privileged pharmacophoric building block utilized extensively in fragment-based drug discovery (FBDD) and biochemical assay development. Rather than functioning as a standalone monotherapy, this compound serves as a critical structural motif for interacting with metalloenzymes, disrupting protein-protein interactions (PPIs), and acting as a precursor for immunomodulatory agents[1][2]. This whitepaper provides an authoritative analysis of its molecular mechanisms of action, pharmacophoric utility, and the field-proven methodologies required to evaluate it within in vitro biochemical systems.

Structural Pharmacology & Pharmacophoric Mapping

The utility of 1-isobutyl-1H-imidazole-4-carboxylic acid hydrochloride in biochemical assays stems directly from its tripartite structural design. Each functional group plays a distinct, causal role in target engagement and assay performance:

  • The Imidazole Ring (N3): The unhindered nitrogen acts as a strong electron-donor ligand. In metalloenzyme assays, it coordinates directly with active-site metal ions (e.g., Zn²⁺, Fe²⁺)[3].

  • The C4-Carboxylic Acid: Positioned adjacent to the imidazole ring, the carboxylate group facilitates bidentate chelation with metal centers or forms critical salt bridges with basic amino acid residues (Arg/Lys) within target binding pockets[3][4].

  • The N1-Isobutyl Group: This branched aliphatic chain acts as a lipophilic anchor. It is essential for driving the thermodynamics of binding by displacing water molecules from hydrophobic sub-pockets (e.g., in Toll-Like Receptor 7 or Tissue Transglutaminase)[1][2].

  • The Hydrochloride Salt Form: From an assay development perspective, the HCl salt is critical. Free-base imidazole carboxylic acids often suffer from poor aqueous solubility, leading to aggregation and false positives in high-throughput screening (HTS). The HCl salt ensures complete solubilization in standard assay buffers (HEPES, Tris) up to millimolar concentrations.

Pharmacophore cluster_0 1-Isobutyl-1H-imidazole-4-carboxylic acid Iso N1-Isobutyl Group Pocket Hydrophobic Pocket Iso->Pocket Lipophilic Anchor Imid Imidazole Ring (N3) Metal Active Site Metal (Zn2+/Fe2+) Imid->Metal Coordination Carb C4-Carboxylic Acid Carb->Metal Bidentate Chelation Salt Basic Residues Carb->Salt Electrostatic

Fig 1: Pharmacophore mapping of the isobutyl-imidazole-carboxylic acid scaffold in target binding.

Mechanisms of Action in Target-Specific Assays

When introduced into biochemical assays, derivatives and fragments of this compound exhibit distinct mechanisms of action depending on the target class.

Metalloenzyme Chelation (e.g., TG2 and Metallo-β-Lactamases)

In assays targeting metalloenzymes like Tissue Transglutaminase (TG2) or metallo-β-lactamases, the compound acts as a competitive active-site inhibitor[2][3]. The mechanism is driven by the formation of a coordinate covalent bond between the N3/C4-carboxylate motif and the catalytic Zn²⁺ ion. This bidentate chelation physically blocks the entry of the native substrate, halting the enzymatic catalytic cycle[3].

Toll-Like Receptor 7 (TLR7) Agonism

This compound is a fundamental intermediate in the synthesis of imidazoquinoline derivatives, such as the immunomodulator Imiquimod[1][5]. In cell-based biochemical assays, the isobutyl-imidazole core mimics the structure of single-stranded RNA (ssRNA) nucleobases. The isobutyl group anchors the molecule into the hydrophobic interface of the TLR7 dimer within the endosome, triggering the recruitment of the MyD88 adapter protein and culminating in NF-κB-mediated cytokine release.

Signaling Ligand Isobutyl-Imidazole Agonist Receptor Endosomal TLR7 Dimerization Ligand->Receptor Adapter MyD88 Recruitment Receptor->Adapter Kinase IRAK4 / TRAF6 Activation Adapter->Kinase TF NF-κB Translocation Kinase->TF Output Pro-inflammatory Cytokines TF->Output

Fig 2: MyD88-dependent TLR7 signaling pathway activated by isobutyl-imidazole derivatives.

Allosteric PPI Disruption (HIV-1 Integrase)

Recent studies have utilized 1,5-disubstituted imidazole-4-carboxylic acids to inhibit the interaction between HIV-1 Integrase and the host chromatin-tethering factor LEDGF/p75[4]. In AlphaScreen or Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays, the compound binds to the allosteric pocket of the integrase dimer, inducing a conformational change that sterically occludes the LEDGF/p75 binding interface[4].

Standardized Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems for evaluating this compound class.

Protocol A: FRET-Based Metalloenzyme Inhibition Assay (e.g., TG2)

Causality Focus: Fragment-based inhibitors require careful control of thermodynamics and assay interference.

  • Compound Preparation: Dissolve 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride in 100% DMSO to a 10 mM stock. Why: Despite the HCl salt's aqueous solubility, initial DMSO dissolution prevents localized nucleation and precipitation when transferring to the aqueous assay buffer.

  • Buffer Formulation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.01% Tween-20). Why: Tween-20 is critical to prevent non-specific promiscuous binding caused by compound aggregation (a common artifact in fragment screening).

  • Enzyme Pre-Incubation: Add the target enzyme (e.g., TG2) and the compound to the microplate. Incubate at room temperature for 30 minutes. Why: Metal chelation is an equilibrium-driven process. Adding the substrate immediately would result in competitive exclusion and artificially inflate the IC₅₀ value.

  • Reaction Initiation: Add the FRET substrate (e.g., Abz-APE(PEG)₄-Q-EDANS) to initiate the reaction.

  • Kinetic Read: Monitor fluorescence (Ex: 310 nm / Em: 410 nm) continuously for 60 minutes. Why: A kinetic read allows the scientist to identify inner-filter effects or compound autofluorescence, ensuring the calculated IC₅₀ is based on true enzymatic velocity reduction.

Protocol B: HEK-Blue TLR7 Reporter Gene Assay
  • Cell Seeding: Seed HEK-Blue TLR7 cells (expressing human TLR7 and an NF-κB-inducible SEAP reporter) at 5x10⁴ cells/well in a 96-well plate.

  • Compound Treatment: Treat cells with serial dilutions of the synthesized isobutyl-imidazole derivative. Why: The isobutyl group facilitates membrane permeability, allowing the compound to reach the endosomal target without requiring transfection reagents.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Detection: Transfer 20 µL of supernatant to a new plate containing 180 µL of QUANTI-Blue colorimetric substrate. Read absorbance at 620 nm. Why: Using a secreted reporter (SEAP) leaves the cell monolayer intact, allowing for a secondary CellTiter-Glo viability assay to ensure that a drop in signal is due to true antagonism/lack of agonism, not compound cytotoxicity.

Assay Prep Compound Prep (DMSO to Aqueous) Incubate Enzyme Pre-incubation (Equilibrium Binding) Prep->Incubate Substrate Substrate Addition (Reaction Initiation) Incubate->Substrate Read Kinetic Read (Fluorescence/Absorbance) Substrate->Read Analysis Data Analysis (IC50 / Z'-factor) Read->Analysis

Fig 3: Standardized high-throughput biochemical assay workflow for fragment-based screening.

Quantitative Data Summary

The following tables summarize the structural utility and expected assay metrics when utilizing 1-isobutyl-1H-imidazole-4-carboxylic acid derivatives in biochemical screening.

Table 1: Pharmacophore Feature Mapping

Structural Feature Primary Biochemical Function Target Interaction Example
N1-Isobutyl Group Hydrophobic anchoring, membrane permeability TLR7 hydrophobic pocket; TG2 sub-pocket
Imidazole N3 Hydrogen bonding, electron-donor coordination Zn²⁺ in metallo-β-lactamases / PDEs
C4-Carboxylic Acid Electrostatic interactions, bidentate chelation Arginine/Lysine salt bridges; Fe²⁺/Zn²⁺ centers

| Hydrochloride Salt | Enhanced aqueous solubility | Prevents aggregation in HEPES/Tris buffers |

Table 2: Representative Assay Metrics for Isobutyl-Imidazole Derivatives

Target / Pathway Assay Modality Typical Activity Range Reference
Tissue Transglutaminase (TG2) FRET-based Enzymatic Assay IC₅₀: 150 nM – 600 nM WO2023110138A1[2]
Toll-Like Receptor 7 (TLR7) HEK-Blue Reporter (NF-κB) EC₅₀: 1.0 µM – 5.0 µM US7301027B2[1]

| HIV-1 Integrase (LEDGF/p75) | AlphaScreen PPI Assay | IC₅₀: 10 µM – 50 µM | MDPI (2021)[4] |

References

  • [1] Google Patents. US7301027B2 - Process for the preparation of Imiquimod and intermediates thereof. Available at:

  • [3] Arabian Journal of Chemistry. Synthesis, characterization and metal coordination of a potential β-lactamase inhibitor: 5-Methyl-2-phenoxymethyl-3-H-imidazole-4-carboxylic acid (PIMA). Available at:[Link]

  • [4] MDPI. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Available at: [Link]

  • [2] Google Patents. WO2023110138A1 - Inhibitors of transglutaminases. Available at:

  • [5] Google Patents. EP1529781A1 - A process for the preparation of Imiquimod and intermediates thereof. Available at:

Sources

Exploratory

A Comprehensive Technical Guide to the Thermal Stability Profile of 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride

Abstract This technical guide provides a comprehensive framework for characterizing the thermal stability profile of 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride, a crucial step in its development as a potenti...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the thermal stability profile of 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride, a crucial step in its development as a potential pharmaceutical agent. The stability of a drug substance directly impacts its safety, efficacy, and shelf-life. This document, intended for researchers, scientists, and drug development professionals, outlines a logical, multi-faceted approach grounded in established analytical techniques and regulatory expectations. We will detail the principles and experimental protocols for core methodologies including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and hyphenated techniques like TGA-FTIR. Furthermore, we will contextualize these analyses within a forced degradation framework, as recommended by the International Council for Harmonisation (ICH) guidelines, to elucidate potential degradation pathways. The causality behind experimental choices is explained, creating a self-validating system for generating a robust and reliable thermal stability profile.

Introduction

The Molecule: 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride

1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride is an organic compound featuring a substituted imidazole ring. The presence of a carboxylic acid group, an isobutyl substituent, and its formulation as a hydrochloride salt dictates its physicochemical properties and potential thermal liabilities.

  • Molecular Formula: C₈H₁₃ClN₂O₂[1]

  • Molecular Weight: 204.65 g/mol [1]

The structure combines the aromatic and amphoteric imidazole ring with a polar carboxylic acid and a nonpolar isobutyl group. The hydrochloride salt form is often utilized to enhance aqueous solubility and improve handling characteristics of the active pharmaceutical ingredient (API)[2][3].

The Importance of Thermal Stability in Drug Development

The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[4] This data is used to establish a re-test period for the drug substance and recommended storage conditions, which are critical components of any regulatory submission.[5][6][7] An unstable compound can lead to loss of potency, formation of toxic degradation products, and altered bioavailability, posing a significant risk to patient safety.

Predicted Thermal Liabilities of the Structure

A proactive analysis of the molecular structure allows us to anticipate potential degradation pathways under thermal stress. For 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride, three primary liabilities are of concern:

  • Decarboxylation: Imidazole carboxylic acids are known to be susceptible to decarboxylation (loss of CO₂) at elevated temperatures.[8][9] This represents a fundamental degradation pathway that would result in the formation of 1-isobutyl-1H-imidazole.

  • Dehydrochlorination: Amine hydrochloride salts can undergo thermal dissociation, leading to the loss of hydrogen chloride (HCl) gas. This process would yield the free base form of the molecule and is a common degradation route for such salts.

  • Imidazole Ring Oxidation: The imidazole moiety itself can be susceptible to oxidation, particularly under forced degradation conditions involving oxidative agents.[10][11]

Regulatory Framework for Stability Testing

Overview of ICH Q1A(R2) Guidelines

The ICH Q1A(R2) guideline is the internationally harmonized standard for stability testing of new drug substances and products.[5][12] It defines the data package required for a registration application in the EU, Japan, and the USA.[4][6] The guideline specifies long-term and accelerated storage conditions and requires that analytical test methods be stability-indicating.

The Role of Forced Degradation (Stress Testing)

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies.[13] Its purpose is not to determine shelf-life but to identify likely degradation products and pathways, and to demonstrate the specificity of the analytical procedures used for stability testing.[14][15] Recommended stress conditions include heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[13]

Recommended Analytical Methodologies

A robust thermal stability profile is constructed by integrating data from several complementary analytical techniques.

Differential Scanning Calorimetry (DSC)
  • Principle & Purpose: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for identifying thermal events such as melting, crystallization, polymorphic transitions, and decomposition.[16][17] For 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride, DSC will be used to determine its melting point and to detect the endothermic or exothermic nature of its decomposition.

  • Experimental Protocol:

    • Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

    • Accurately weigh 2-5 mg of the sample into a crimped aluminum pan. An empty, sealed pan is used as the reference.

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample under a nitrogen purge (e.g., 50 mL/min) at a constant rate, typically 10 °C/min, over a relevant temperature range (e.g., 30 °C to 350 °C).

    • Record the heat flow versus temperature to generate a thermogram.

    • Analyze the thermogram to identify the onset temperature and peak maximum of any thermal events.

Thermogravimetric Analysis (TGA)
  • Principle & Purpose: TGA measures the change in mass of a sample as a function of temperature or time.[16] This technique is essential for quantifying mass loss associated with desolvation, sublimation, or decomposition. It is the primary method for confirming the predicted dehydrochlorination and decarboxylation pathways by measuring the precise percentage of mass lost.

  • Experimental Protocol:

    • Calibrate the TGA instrument's balance and temperature.

    • Accurately weigh 5-10 mg of the sample into a tared TGA pan (ceramic or platinum).

    • Place the pan onto the TGA balance mechanism within the furnace.

    • Heat the sample under a nitrogen purge (e.g., 50 mL/min) at a constant rate (e.g., 10 °C/min) through a temperature range exceeding the decomposition point (e.g., 30 °C to 500 °C).

    • Record the mass, temperature, and time data.

    • Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage of mass lost at each step.

Evolved Gas Analysis: TGA coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR)
  • Principle & Purpose: To unequivocally identify the gaseous products of decomposition, the TGA instrument is coupled to an FTIR spectrometer. The gas evolved from the TGA furnace is passed through a heated gas cell in the FTIR, allowing for the real-time identification of gases like CO₂ and HCl based on their characteristic infrared absorption spectra.[18][19] This provides definitive evidence for the proposed degradation pathways.

  • Experimental Protocol:

    • Perform the TGA experiment as described in section 3.2.

    • Route the exhaust gas from the TGA furnace through a heated transfer line to the gas cell of the FTIR spectrometer.

    • Continuously collect FTIR spectra of the evolved gas throughout the TGA run.

    • Correlate the FTIR spectra with specific mass loss events observed in the TGA curve.

    • Compare the collected spectra with reference libraries to identify the evolved gases.

High-Performance Liquid Chromatography (HPLC)
  • Principle & Purpose: A stability-indicating HPLC method is critical for separating the parent API from its degradation products.[11] During forced degradation studies, this method is used to quantify the loss of the parent compound and profile the formation of impurities over time, providing kinetic information about the degradation process.[14]

  • Experimental Protocol (Method Development Outline):

    • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), which is versatile for moderately polar compounds.

    • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol). The gradient will ensure the elution of both the polar parent compound and potentially less polar degradants.

    • Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This helps in assessing peak purity and selecting the optimal wavelength for quantification.

    • Forced Degradation Sample Analysis: Inject samples from the forced degradation studies (see section 4.2) to challenge the method. The goal is to achieve baseline separation between the parent peak and all major degradation product peaks.

    • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Experimental Design: A Self-Validating Workflow

A logical workflow ensures that results are cross-validated, providing a high degree of confidence in the final stability profile.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Forced Degradation & Analysis cluster_2 Phase 3: Definitive Pathway Elucidation cluster_3 Phase 4: Profile Synthesis A API Sample (1-Isobutyl-1H-imidazole- 4-carboxylic acid HCl) B DSC Analysis (Melting Point, Thermal Events) A->B C TGA Analysis (Decomposition Onset, Mass Loss) A->C D Forced Degradation Studies (Heat, pH, Oxidation, Light) A->D H Synthesize Data (Establish Thermal Profile & Pathways) B->H G TGA-FTIR Analysis (Evolved Gas Identification) C->G C->H E Stability-Indicating HPLC (Quantify Degradation) D->E F LC-MS Analysis (Identify Degradants) E->F F->H G->H

Caption: A self-validating workflow for thermal stability assessment.

Initial Characterization

The initial thermal properties are determined using DSC and TGA as described in sections 3.1 and 3.2. This provides baseline data, including the melting point and the temperature at which significant decomposition begins.

Forced Degradation Study Protocol

The drug substance should be subjected to the following conditions, with the goal of achieving 5-20% degradation of the active substance.[15]

  • Thermal Stress (Solid State): Store the solid API at an elevated temperature (e.g., 80°C) for a defined period (e.g., 7 days) and analyze samples at intermediate time points.

  • Acid/Base Hydrolysis: Dissolve the API in solutions of 0.1 M HCl and 0.1 M NaOH and store at a controlled temperature (e.g., 60°C).[14] Neutralize samples before HPLC analysis.

  • Oxidative Stress: Treat a solution of the API with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Photostability: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

Data Interpretation & Profile Synthesis

Building the Thermal Profile

The data from DSC, TGA, and TGA-FTIR are combined to create a comprehensive picture. The DSC thermogram will show the melting endotherm followed by a decomposition event. The TGA curve will quantify the mass loss during this decomposition. For instance, a two-step decomposition might be observed: an initial mass loss corresponding to HCl (approx. 17.8%), followed by a second loss corresponding to CO₂ (approx. 21.5%). The TGA-FTIR data would then be used to confirm the identity of these evolved gases at the precise temperatures where the mass loss occurs.

Identifying Degradation Pathways

The combination of analytical data allows for the confident elucidation of degradation pathways.

G cluster_0 Thermal Stress cluster_1 Oxidative Stress Parent 1-Isobutyl-1H-imidazole-4-carboxylic acid HCl Deg1 Loss of HCl (Dehydrochlorination) Parent->Deg1 ΔT Deg3 Oxidized Imidazole Derivatives Parent->Deg3 [O] FreeBase 1-Isobutyl-1H-imidazole- 4-carboxylic acid Deg1->FreeBase Deg2 Loss of CO2 (Decarboxylation) Decarboxy 1-Isobutyl-1H-imidazole Deg2->Decarboxy FreeBase->Deg2 ΔT

Caption: Predicted degradation pathways under thermal and oxidative stress.

Quantitative Data Summary

All quantitative data should be summarized in a clear, tabular format for easy reference.

ParameterMethodResult (Hypothetical)Interpretation
Melting Point (Onset)DSC185 °COnset of melt endotherm.
Decomposition OnsetTGA210 °CTemperature at which significant mass loss begins.
Mass Loss Step 1TGA17.8% (210-240 °C)Corresponds to the theoretical loss of one HCl molecule.
Evolved Gas at 225 °CTGA-FTIRHCl identifiedConfirms dehydrochlorination pathway.
Mass Loss Step 2TGA21.5% (240-280 °C)Corresponds to the theoretical loss of one CO₂ molecule.
Evolved Gas at 260 °CTGA-FTIRCO₂ identifiedConfirms decarboxylation of the free base.
Degradation (80°C, 7 days)HPLC8.5%Quantifies degradation under solid-state thermal stress.

Conclusion & Implications for Drug Development

This technical guide outlines a systematic and scientifically rigorous approach to characterizing the thermal stability of 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride. By integrating data from DSC, TGA, TGA-FTIR, and stability-indicating HPLC methods within a forced degradation framework, a comprehensive profile can be established. The anticipated primary degradation pathways are dehydrochlorination followed by decarboxylation. Understanding these liabilities is paramount for guiding formulation development (e.g., selecting compatible excipients that do not promote degradation), defining appropriate manufacturing process controls (e.g., drying temperatures), and establishing evidence-based storage conditions and re-test periods in accordance with global regulatory standards.

References

  • ICH. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • BioBoston Consulting. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F).
  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
  • PubMed. (2019, October 15). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.
  • ResearchGate. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir | Request PDF.
  • CymitQuimica. (n.d.). 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride.
  • Google Patents. (n.d.). US4672128A - Preparation of imidazole-4(5)-monocarboxylic acids and their salts or betaines.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • PubMed Central (PMC). (2023, February 8). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline.
  • PubMed Central (PMC). (n.d.). Thermal Analysis Investigation of Dapoxetine and Vardenafil Hydrochlorides using Molecular Orbital Calculations.
  • Benchchem. (2025, December). Technical Support Center: Synthesis of Imidazole Carboxylic Acids.
  • PubMed Central (PMC). (2024, January 4). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients.
  • Tandfonline. (2012, June 12). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.
  • ResearchGate. (2024, January 2). (PDF) DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients.
  • Scholars Crossing. (n.d.). Synthesis and Analysis of Hydrochloride Salts Used as Adulterants.
  • MDPI. (2025, August 23). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products.
  • Biopharma-Reporter.com. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ChemScene. (n.d.). 1368843-09-7 | 1-Isobutyl-1H-imidazole-4-carboxylic acid.
  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • Journal of Drug Delivery and Therapeutics. (2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES.
  • ACS Omega. (2022, July 27). Hydrochloride Salt of the GABAkine KRM-II-81.
  • MDPI. (2021, February 12). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development.
  • Pharma Excipients. (2021, January 5). Thermal Stability of Amorphous Solid Dispersions.
  • Biomedical Journal of Scientific & Technical Research. (2018, April 10). Thermal Stability of Some Anti-Inflammatory Pharmaceutical Drugs and Determination Of Purity Using (DSC).

Sources

Foundational

Technical Evaluation and Toxicological Profiling of 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride in Preclinical Drug Development

Executive Summary & Strategic Utility In the landscape of modern drug discovery, imidazole-derived building blocks are foundational to the synthesis of highly active pharmaceutical ingredients (APIs). 1-Isobutyl-1H-imida...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In the landscape of modern drug discovery, imidazole-derived building blocks are foundational to the synthesis of highly active pharmaceutical ingredients (APIs). 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride (CAS: 1439896-49-7) serves as a critical synthetic intermediate[1][2]. The presence of the isobutyl group provides lipophilic bulk that can enhance target binding affinity, while the carboxylic acid moiety serves as a versatile handle for amide coupling and esterification.

Historically, derivatives of 1-isobutyl-1H-imidazole-4-carboxylic acid have been utilized in the synthesis of potent immunomodulators and antivirals, such as Imiquimod analogs[3], and more recently, in the development of Transglutaminase 2 (TG2) inhibitors[4]. Because this compound is utilized upstream in API synthesis, rigorous physicochemical characterization and in vitro toxicological profiling are mandatory to ensure that any residual carryover does not introduce mutagenic or hepatotoxic liabilities into the final drug product, in accordance with ICH M7 guidelines.

Physicochemical Properties and Safety Data Sheet (SDS) Parameters

Understanding the baseline physicochemical properties of 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride is the first step in designing downstream in vitro assays. The hydrochloride salt form ensures high aqueous solubility, which is advantageous for cellular assays requiring minimal organic solvent (e.g., DMSO) concentrations.

According to the standardized Safety Data Sheet (SDS) provided by Kishida Chemical Co., Ltd., the compound is not globally classified as a severe hazard, but standard laboratory precautions are required[2].

Table 1: Physicochemical and Safety Profile
ParameterSpecification / Data
Chemical Name 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride
CAS Number 1439896-49-7[1][2]
Molecular Formula C8H12N2O2 · HCl (or C8H13ClN2O2)[2]
Molecular Weight 204.65 g/mol [2]
Physical State Off-white solid[2]
Melting Point 222 - 223 °C[2]
Solubility Soluble in water[2]
GHS Classification Not classified as hazardous; no signal word[2]
Storage Conditions Keep container tightly closed. Store in a cool, dry place away from direct sunlight[2].
First Aid Measures Standard: Move to fresh air, rinse skin/eyes with water, rinse mouth if swallowed[2].

Mechanistic Toxicology: The Imidazole-CYP450 Axis

When evaluating the in vitro toxicity of any imidazole-containing compound, the primary mechanistic liability is its interaction with hepatic Cytochrome P450 (CYP450) enzymes.

The Causality of Toxicity: The imidazole ring contains an sp2 -hybridized basic nitrogen (N3). This nitrogen has a strong thermodynamic affinity to coordinate reversibly with the heme iron at the active site of CYP450 enzymes (particularly CYP3A4 and CYP2D6). While this is the intended mechanism for antifungal drugs like ketoconazole, in novel building blocks, it presents a severe risk for Drug-Drug Interactions (DDIs) via competitive enzyme inhibition. Furthermore, phase I biotransformation (e.g., N-dealkylation of the isobutyl group) can occasionally yield electrophilic reactive metabolites that covalently bind to cellular macromolecules, leading to intrinsic hepatotoxicity.

G A 1-Isobutyl-1H-imidazole-4-carboxylic acid B Hepatic CYP450 Enzymes (e.g., CYP3A4, CYP2D6) A->B Hepatic Uptake C N3-Heme Iron Coordination (Reversible Binding) B->C Sp2 Nitrogen Affinity D Metabolic Biotransformation (N-dealkylation / Oxidation) B->D Phase I Metabolism E CYP450 Inhibition (Drug-Drug Interaction Risk) C->E Competitive Inhibition F Reactive Metabolite Formation (Electrophilic Intermediates) D->F Minor Pathway G Cellular Toxicity / Hepatotoxicity E->G Accumulation of Co-administered Drugs F->G Covalent Binding to Macromolecules

Mechanistic pathway of imidazole-induced CYP450 coordination and cellular toxicity.

Mandatory In Vitro Toxicity Profiling Framework

Because specific empirical toxicity data for 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride is not publicly cataloged[2], drug development professionals must subject this intermediate to a rigorous in vitro screening cascade if there is a risk of it remaining as an impurity in the final API[4].

The following protocols are designed as self-validating systems , meaning the assay inherently proves its own reliability through strict internal controls.

Protocol 1: Hepatotoxicity Screening via MTT Assay in HepG2 Cells

Mechanistic Rationale: HepG2 cells are derived from human liver tissue and retain baseline levels of CYP450 activity. They are the ideal model to capture both direct xenobiotic toxicity and metabolism-induced toxicity caused by the imidazole ring.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

  • Compound Preparation: Dissolve 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride directly in the culture media (leveraging its aqueous solubility[2]) to create a concentration gradient (1 µM, 10 µM, 50 µM, 100 µM, 500 µM).

  • Treatment: Aspirate the old media and apply the compound dilutions. Include a vehicle control (media only) and a positive control (100 µM Doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add 150 µL of DMSO to dissolve the formazan.

  • Quantification: Read absorbance at 570 nm using a microplate reader.

  • Self-Validation Criteria: The assay is only valid if the vehicle control shows >95% viability and the Doxorubicin positive control shows <20% viability.

Protocol 2: Genotoxicity Profiling via the Ames Test (OECD 471)

Mechanistic Rationale: To comply with ICH M7 guidelines for mutagenic impurities, we must ensure the compound does not induce point mutations. The addition of rat liver S9 fraction is critical here, as the parent compound might be benign, but its N-dealkylated metabolites could be electrophilic and DNA-reactive.

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium tester strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions) overnight.

  • S9 Mix Formulation: Prepare a metabolic activation mixture containing 10% post-mitochondrial rat liver fraction (S9) and NADP/G6P cofactors.

  • Plate Incorporation: In a sterile test tube, combine:

    • 100 µL of bacterial suspension

    • 50 µL of the test compound (at 5 concentrations up to 5000 µ g/plate )

    • 500 µL of S9 mix (or phosphate buffer for the -S9 condition)

    • 2 mL of molten top agar containing trace histidine/biotin.

  • Plating: Pour the mixture onto minimal glucose agar plates. Allow to solidify.

  • Incubation: Incubate inverted at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies.

  • Self-Validation Criteria:

    • Negative Control: Spontaneous revertants must fall within historical baseline limits.

    • Positive Control (-S9): Sodium azide (TA100) must induce a >3-fold increase in colonies.

    • Positive Control (+S9): 2-Aminoanthracene must induce a >3-fold increase, proving the S9 fraction successfully metabolizes pro-mutagens.

Conclusion

1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride is a highly valuable, water-soluble building block utilized in the synthesis of advanced therapeutics, including immunomodulators and transglutaminase inhibitors[2][3][4]. While its baseline SDS profile indicates low immediate hazard, its structural identity as an imidazole necessitates rigorous in vitro screening for CYP450-mediated DDI risks and genotoxic impurities. By deploying self-validating hepatotoxicity and mutagenicity assays, drug development teams can safely integrate this intermediate into their synthetic pipelines while satisfying stringent regulatory requirements.

References

  • Safety Data Sheet: 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride. Kishida Chemical Co., Ltd. Product code: PK02538E-2. Date of revision: 10/12/2020.
  • EP1529781A1 - A process for the preparation of Imiquimod and intermediates thereof. European Patent Office.
  • WO2023110138A1 - Inhibitors of transglutaminases. World Intellectual Property Organization.

Sources

Exploratory

Pharmacokinetic profiling of 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride derivatives

An In-Depth Technical Guide: Pharmacokinetic Profiling of 1-Isobutyl-1H-imidazole-4-carboxylic acid Hydrochloride Derivatives Foreword: The Strategic Imperative of Early Pharmacokinetic Assessment In modern drug discover...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Pharmacokinetic Profiling of 1-Isobutyl-1H-imidazole-4-carboxylic acid Hydrochloride Derivatives

Foreword: The Strategic Imperative of Early Pharmacokinetic Assessment

In modern drug discovery, the adage "fail early, fail cheap" has never been more resonant. The journey from a promising chemical entity to a clinically approved therapeutic is fraught with attrition, and a significant proportion of failures can be attributed to suboptimal pharmacokinetic (PK) properties. Pharmacokinetics, the study of how an organism affects a drug, encompasses the fundamental processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[1] Understanding these properties is not merely an academic exercise; it is a critical, data-driven strategy to de-risk and accelerate the development pipeline.[2][3][4]

The imidazole scaffold is a cornerstone of medicinal chemistry, present in numerous approved drugs.[5][6] Its derivatives, such as the 1-Isobutyl-1H-imidazole-4-carboxylic acid series, represent a promising chemical space for identifying novel therapeutics. However, the success of these compounds is intrinsically linked to their ability to reach the target site of action in sufficient concentration and for an appropriate duration. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the systematic pharmacokinetic profiling of these derivatives. It moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust approach to characterization.

Part 1: Foundational In Vitro Characterization: Building the ADME Profile

The initial phase of PK profiling relies on a suite of in vitro assays designed to provide rapid, high-throughput assessment of key ADME liabilities.[7] These assays serve as a crucial filter, enabling the rank-ordering of compounds and guiding the synthesis of next-generation derivatives with improved properties.[8]

A. Metabolic Stability: The First Look at Clearance

Causality & Rationale: Hepatic metabolism is a primary mechanism of drug clearance from the body.[9] For many small molecules, particularly those containing nitrogen heterocycles like imidazole, oxidative metabolism mediated by cytochrome P450 (CYP) enzymes in the liver is the predominant pathway.[5][6][10] A compound that is too rapidly metabolized will have a short half-life and poor oral bioavailability, rendering it therapeutically ineffective. The liver microsomal stability assay is the workhorse for assessing this Phase I metabolic liability.[8][10][11][12] It measures the rate at which a compound is depleted over time when incubated with liver microsomes, which are subcellular fractions rich in CYP enzymes.[10]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a solution of the essential cofactor, NADPH (e.g., 5 mM), in phosphate buffer. Keep on ice.

    • Prepare positive control compounds with known metabolic fates (e.g., Midazolam for high clearance, Verapamil for moderate clearance).

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution. A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.[12]

  • Time-Point Sampling & Reaction Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot is removed from the incubation mixture.[12]

    • The reaction is immediately stopped (quenched) by adding ice-cold acetonitrile containing an internal standard (IS) for analytical quantification.[12] This step also precipitates the microsomal proteins.

  • Sample Processing & Analysis:

    • Centrifuge the quenched samples at high speed (e.g., 4000 rpm for 20 min at 4°C) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[11][12]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line (k) is determined.

    • In vitro half-life (t½) is calculated as: t½ = 0.693 / k.

    • Intrinsic clearance (Clint) is calculated as: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis P1 Prepare Microsome & Compound Solution I1 Pre-incubate Microsomes + Compound P1->I1 P2 Prepare NADPH Cofactor I2 Initiate Reaction with NADPH P2->I2 I1->I2 T0 Time = 0 min I2->T0 Sample at Time Points T1 Time = 5 min I2->T1 Sample at Time Points T2 Time = 15 min I2->T2 Sample at Time Points T3 Time = 30 min I2->T3 Sample at Time Points T4 Time = 60 min I2->T4 Sample at Time Points A1 Quench Reaction (Acetonitrile + IS) A2 Centrifuge & Collect Supernatant A1->A2 A3 LC-MS/MS Analysis A2->A3 A4 Calculate t½ & Clint A3->A4 T0->A1 T1->A1 T2->A1 T3->A1 T4->A1

Caption: Workflow for the in vitro liver microsomal stability assay.

B. Plasma Protein Binding (PPB): Assessing Free Drug Availability

Causality & Rationale: Upon entering the bloodstream, drugs can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[13] According to the "free drug hypothesis," only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its pharmacological target, and be cleared by metabolic enzymes or renal excretion.[13] Therefore, determining the fraction unbound (fu) is essential for interpreting PK and pharmacodynamic (PD) data.[14] The Equilibrium Dialysis method is considered the gold standard due to its minimal non-specific binding and robust performance.[13][14][15]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Preparation:

    • Prepare stock solutions of test compounds in DMSO.

    • Spike the test compounds into plasma (human and relevant preclinical species) at a final concentration (e.g., 2 µM). The final DMSO concentration should be <1%.

    • Prepare a dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Device Assembly and Loading:

    • Use a commercial Rapid Equilibrium Dialysis (RED) device, which consists of inserts with a semi-permeable membrane (typically 8-12 kDa molecular weight cutoff) that separates a sample chamber from a buffer chamber.[16]

    • Add the compound-spiked plasma to the sample chamber (e.g., 200 µL).

    • Add the dialysis buffer to the buffer chamber (e.g., 350 µL).

  • Equilibration:

    • Seal the 96-well base plate containing the loaded RED inserts.

    • Incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to equilibrate across the membrane.[13]

  • Sampling and Matrix Matching:

    • After incubation, carefully remove aliquots from both the plasma and buffer chambers.

    • To ensure accurate quantification, matrix-match the samples. Add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.

  • Analysis:

    • Quench the reactions with acetonitrile containing an internal standard.

    • Process the samples as described in the metabolic stability assay (centrifugation, supernatant collection).

    • Analyze the concentrations in both chambers by LC-MS/MS.

  • Data Analysis:

    • Fraction Unbound (fu) is calculated as: fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber.

    • Percent Bound is calculated as: % Bound = (1 - fu) * 100.

Caption: Principle of the Equilibrium Dialysis assay for PPB determination.

C. Intestinal Permeability: Predicting Oral Absorption

Causality & Rationale: For an orally administered drug to be effective, it must first be absorbed from the gastrointestinal tract into the bloodstream.[17] This process is governed by the drug's ability to permeate the intestinal epithelial cell layer. The Caco-2 cell permeability assay is the most widely accepted in vitro model for this purpose.[17][18][19] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key uptake and efflux transporters (e.g., P-glycoprotein), thus mimicking the intestinal barrier.[20]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture:

    • Seed Caco-2 cells onto semi-permeable filter supports in Transwell® plates.

    • Culture the cells for 21-25 days to allow for full differentiation and formation of a confluent, polarized monolayer.

  • Monolayer Integrity Verification:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. A TEER value above a pre-defined threshold (e.g., ≥200 Ω·cm²) confirms the integrity of the tight junctions.[21]

    • Additionally, assess the permeability of a low-permeability marker (e.g., Lucifer Yellow) to confirm monolayer integrity.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • Apical to Basolateral (A→B) Transport: Add the test compound (e.g., 10 µM) to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.[20] This mimics drug absorption.

    • Basolateral to Apical (B→A) Transport: In a separate set of wells, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.[20] This direction is used to identify active efflux.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

    • Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Data Analysis:

    • The Apparent Permeability Coefficient (Papp), in cm/s, is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.

    • The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B).

    • Interpretation: An ER > 2 is a strong indicator that the compound is a substrate for active efflux transporters like P-glycoprotein.[20]

G cluster_AB A -> B Transport (Absorption) cluster_BA B -> A Transport (Efflux) Apical_A Apical Chamber (Donor) Monolayer_A Caco-2 Monolayer Apical_A->Monolayer_A Basolateral_A Basolateral Chamber (Receiver) Monolayer_A->Basolateral_A Basolateral_B Basolateral Chamber (Donor) Monolayer_B Caco-2 Monolayer Basolateral_B->Monolayer_B Apical_B Apical Chamber (Receiver) Monolayer_B->Apical_B note Efflux Ratio = Papp(B->A) / Papp(A->B)

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Part 2: In Vivo Pharmacokinetic Evaluation: The Whole-System View

While in vitro assays are predictive, in vivo studies are indispensable for understanding how a compound behaves within a complex, integrated biological system.[22] These studies provide the definitive data on key PK parameters that inform dose selection for efficacy and toxicology studies.

A. Study Design and Animal Model Selection

Causality & Rationale: The primary goal of an initial in vivo PK study is to determine fundamental parameters such as clearance, volume of distribution, half-life, and oral bioavailability. To achieve this, a study design incorporating both intravenous (IV) and per-oral (PO) administration is required.[23] The IV dose, which has 100% bioavailability by definition, serves as the reference to calculate the absolute oral bioavailability (F%) of the PO dose.[23]

The choice of animal species is critical. Rodents (typically rats or mice) are commonly used for early PK screening due to their cost-effectiveness and well-characterized physiology.[24][25] The selection should ideally be based on which species' metabolic profile most closely resembles that of humans for the chemical class under investigation.[24]

Experimental Protocol: A Representative Rodent (Rat) Pharmacokinetic Study

  • Animal Acclimatization and Grouping:

    • Male Sprague-Dawley or Wistar rats (e.g., 200-250g) are acclimatized for at least 3 days.

    • Animals are assigned to two groups: IV administration and PO administration (e.g., n=3-4 rats per group). Animals are typically fasted overnight before dosing.

  • Dose Formulation and Administration:

    • Prepare a clear, sterile solution for the IV dose (e.g., in saline/solubilizing agent) and a solution or suspension for the PO dose (e.g., in 0.5% methylcellulose).

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples (e.g., ~100 µL) at designated time points. A typical schedule is pre-dose, and 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Samples are collected from a cannulated vessel or via sparse sampling techniques into tubes containing an anticoagulant (e.g., K2EDTA).

    • Process the blood by centrifugation (e.g., 2000 x g for 10 min at 4°C) to obtain plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the test compound in plasma.[26][27][28] This is a regulatory requirement and ensures data integrity.[29][30]

    • The method involves protein precipitation, followed by chromatographic separation and mass spectrometric detection.[26]

  • Pharmacokinetic Data Analysis:

    • Plot the mean plasma concentration versus time for both IV and PO groups.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key PK parameters.

B. Data Presentation and Interpretation

The results of the in vivo study are best summarized in a table, allowing for direct comparison between different derivatives.

Table 1: Example Pharmacokinetic Parameters for Imidazole Derivatives in Rats

CompoundRouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t½ (hr)CL (mL/min/kg)Vdss (L/kg)F (%)
Derivative A IV2--15002.522.24.7-
PO108500.545002.8--60
Derivative B IV2--8000.841.72.8-
PO102501.09501.0--24
Derivative C IV2--45008.17.45.1-
PO1012002.0180008.5--80
  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time at which Cmax is observed.

  • AUC: Area under the plasma concentration-time curve, a measure of total drug exposure.

  • t½: Terminal half-life, the time required for the plasma concentration to decrease by half.

  • CL: Clearance, the volume of plasma cleared of the drug per unit time.

  • Vdss: Volume of distribution at steady-state, an apparent volume into which the drug distributes.

  • F (%): Absolute oral bioavailability, calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Interpretation: Based on the table, Derivative C shows the most promising profile: it has the lowest clearance, longest half-life, and highest oral bioavailability. In contrast, Derivative B has high clearance, a short half-life, and poor bioavailability, suggesting it is likely rapidly metabolized, a conclusion that can be cross-validated with the in vitro microsomal stability data.

G cluster_input Input cluster_processes ADME Processes cluster_output Output Drug Drug Administration (PO or IV) Absorption Absorption (Gut -> Blood) Drug->Absorption PO Route Distribution Distribution (Blood <-> Tissues) Drug->Distribution IV Route Absorption->Distribution PlasmaCurve Plasma Concentration vs. Time Curve Absorption->PlasmaCurve Affects Cmax, Tmax, F% Metabolism Metabolism (Liver) Distribution->Metabolism Excretion Excretion (Kidney/Bile) Distribution->Excretion Distribution->PlasmaCurve Affects Vdss Metabolism->Excretion Metabolism->PlasmaCurve Affects CL, t½ Excretion->PlasmaCurve Affects CL, t½ PK_Params Calculate PK Parameters (AUC, Cmax, t½, F%) PlasmaCurve->PK_Params

Caption: Relationship between ADME processes and the resulting PK profile.

Part 3: Integrated Analysis and Strategic Decision-Making

The true power of this profiling cascade lies in the synthesis of all data points. The in vitro results provide the mechanistic rationale for the in vivo observations. For instance, high in vitro intrinsic clearance in liver microsomes should correlate with high in vivo clearance and poor oral bioavailability. Poor Caco-2 permeability should manifest as low oral absorption. An efflux ratio >2 in the Caco-2 assay may explain why bioavailability is lower than expected based on permeability alone.

This integrated dataset allows for the construction of robust Structure-Property Relationships (SPR). By comparing the chemical structures of Derivatives A, B, and C with their corresponding PK profiles, medicinal chemists can identify which structural modifications favorably impact ADME properties. This knowledge is paramount for rationally designing the next generation of compounds, steering the project toward a candidate with a balanced profile of potency, selectivity, and drug-like pharmacokinetic properties suitable for progression into IND-enabling studies, in accordance with regulatory guidelines from bodies like the FDA and EMA.[29][30][31][32][33]

Conclusion

The pharmacokinetic profiling of novel chemical entities, such as 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride derivatives, is a multi-faceted, systematic process. It begins with high-throughput in vitro assays to assess fundamental properties like metabolic stability, plasma protein binding, and permeability, and culminates in definitive in vivo studies to characterize the complete pharmacokinetic profile. By integrating these datasets, development teams can make informed, data-driven decisions, efficiently optimize lead compounds, and ultimately increase the probability of selecting a clinical candidate with the optimal disposition to become a successful therapeutic agent.

References

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  • Various Authors. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Request PDF on ResearchGate. Retrieved from [Link]

  • InfinixBio. (2026, March 6). Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Unknown. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. PMC. Retrieved from [Link]

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  • European Medicines Agency. (2015, February 1). Pharmacokinetic studies in man - Scientific guideline. Retrieved from [Link]

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  • MTTlab. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Walsh Medical Media. (2017, September 11). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Retrieved from [Link]

  • ResearchGate. (2026, January 12). DETERMINATION OF BIOAVAILABILITY (BA) IN ANIMAL MODELS [Pharmaceutics Practical-IInd]. Retrieved from [Link]

  • PubMed. (2019, April 15). The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. Retrieved from [Link]

  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

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  • IQVIA Laboratories. (n.d.). Small and Large Molecule LC-MS. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2026, February 23). Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review. Retrieved from [Link]

  • Waters. (n.d.). Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. Retrieved from [Link]

  • Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

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  • PubMed. (n.d.). Pharmacokinetic profile of imidazole 2-hydroxybenzoate, a novel nonsteroidal antiinflammatory agent. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Retrieved from [Link]

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Foundational

Preliminary screening of 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride in drug discovery

An In-Depth Technical Guide to the Preliminary Screening of 1-Isobutyl-1H-imidazole-4-carboxylic Acid Hydrochloride in Drug Discovery Executive Summary The identification of high-quality chemical starting points is the m...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary Screening of 1-Isobutyl-1H-imidazole-4-carboxylic Acid Hydrochloride in Drug Discovery

Executive Summary

The identification of high-quality chemical starting points is the most critical phase of early-stage drug discovery. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm to sample chemical space efficiently, utilizing low-molecular-weight compounds to identify weak but highly ligand-efficient interactions[1]. Within this space, 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride represents a highly versatile, "Rule of 3" compliant fragment.

This whitepaper provides a comprehensive, self-validating methodological framework for the preliminary screening and hit-to-lead progression of this specific imidazole derivative. By deconstructing the causality behind biophysical screening choices and synthetic functionalization, this guide serves as a blueprint for medicinal chemists and biophysicists targeting complex protein interfaces.

Chemical & Structural Rationale

The selection of 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride as a screening fragment is not arbitrary; it is driven by a highly engineered pharmacophore designed to probe specific protein microenvironments[2].

  • The Imidazole Core: Imidazoles are privileged scaffolds in medicinal chemistry. Because the N1 position is alkylated, the N3 nitrogen remains available to act as a potent hydrogen bond acceptor or to coordinate metal ions (e.g., Zn2+ in metalloenzymes like LpxC or matrix metalloproteinases)[3].

  • The C4 Carboxylic Acid: This moiety serves a dual purpose. During screening, it acts as a strong hydrogen bond donor/acceptor or forms salt bridges with basic residues (Arg, Lys)[4]. Post-screening, it provides a highly reactive synthetic vector for rapid hit-to-lead expansion via amide coupling.

  • The N1 Isobutyl Group: This aliphatic chain provides localized lipophilicity, acting as a hydrophobic anchor to probe small, transient hydrophobic sub-pockets adjacent to the primary binding site.

  • The Hydrochloride Salt: Fragments must be screened at exceptionally high concentrations (1–5 mM) to detect weak millimolar affinities ( Kd​ ). The free base of an isobutyl-substituted imidazole often suffers from limited aqueous solubility, leading to aggregation-based false positives. The HCl salt enforces complete dissolution in aqueous assay buffers, maintaining the integrity of the screening cascade.

Pharmacophore Core 1-Isobutyl-1H-imidazole- 4-carboxylic acid HCl N1 N3 Nitrogen Metal Chelation (Zn2+) / H-Bond Core->N1 N2 C4 Carboxylic Acid Salt Bridge / Amide Vector Core->N2 N3 N1 Isobutyl Group Hydrophobic Pocket Probe Core->N3

Figure 1. Pharmacophore mapping and hit-to-lead functionalization logic.

Physicochemical Profiling & Quality Control

Before entering the screening cascade, the fragment must be validated against the "Rule of 3" (Ro3), which dictates that ideal fragments should have a molecular weight < 300 Da, cLogP ≤ 3, and ≤ 3 hydrogen bond donors/acceptors[1].

Table 1: Quantitative Physicochemical Data

PropertyValueFBDD Rationale (Rule of 3 Compliance)
Molecular Formula C8​H13​ClN2​O2​ -
Molecular Weight (Free Base) 168.20 g/mol < 300 Da (Optimal for high ligand efficiency)
Molecular Weight (HCl Salt) 204.65 g/mol Utilized to maximize aqueous solubility
Estimated cLogP ~0.8< 3 (Ensures high solubility, minimizes non-specific binding)
Hydrogen Bond Donors 2 ( −COOH , NH+ )≤ 3 (Reduces desolvation penalty upon binding)
Hydrogen Bond Acceptors 3 (N, O, O)≤ 3
Rotatable Bonds 3≤ 3 (Minimizes entropic penalty upon target binding)

The Self-Validating Fragment Screening Cascade

Because fragment affinities are inherently weak, a single screening modality is insufficient. A self-validating system must be employed, utilizing orthogonal biophysical techniques to eliminate false positives and confirm direct, reversible binding[1].

Pathway A Target Prep & QC (Protein >95% pure) B Primary Screen (TSA) Thermal Shift ΔTm > 0.5°C A->B C Orthogonal Screen (NMR) STD/CPMG Binding Confirmation B->C D Structural Biology X-Ray Crystallography Pose C->D

Figure 2. Self-validating fragment screening cascade for imidazole derivatives.

Protocol A: Primary Screening via Thermal Shift Assay (TSA)

Causality: TSA (or Differential Scanning Fluorimetry) is chosen as the primary screen because it is high-throughput and consumes minimal protein. It detects the global thermodynamic stabilization of the protein upon fragment binding.

  • Buffer Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Ensure the pH is strictly maintained, as the protonation state of the imidazole ring ( pKa​ ~6-7) is highly sensitive to pH fluctuations.

  • Assay Assembly: In a 384-well PCR plate, combine 2 µM target protein, 5X SYPRO Orange dye, and 2 mM of the fragment.

  • Control Implementation: Include a DMSO-only negative control and a known high-affinity ligand as a positive control.

  • Execution & Analysis: Ramp temperature from 25°C to 95°C at 1°C/min. A positive hit is defined as a positive shift in melting temperature ( ΔTm​ ) 0.5°C relative to the DMSO control.

Protocol B: Orthogonal Validation via Ligand-Observed NMR

Causality: TSA cannot distinguish between active-site binding and non-specific aggregation. Ligand-observed NMR (specifically Saturation Transfer Difference, STD, and Carr-Purcell-Meiboom-Gill, CPMG) is utilized because it directly observes the fragment in solution, confirming reversible binding to the protein[3].

  • Sample Preparation: Prepare 1 mM of the fragment and 10–20 µM of the target protein in deuterated buffer (50 mM Tris-d11, pH 7.4, in D2​O ).

  • CPMG Acquisition: Run a CPMG pulse sequence. Logic: CPMG filters out the broad resonances of large proteins. If the fragment binds, it temporarily adopts the tumbling rate of the massive protein, causing its T2​ relaxation time to plummet. This results in line broadening and a reduction in the intensity of the imidazole protons (~7.5–8.0 ppm) compared to a protein-free control spectrum.

  • STD Acquisition: Irradiate the protein at -0.5 ppm (on-resonance) and 40 ppm (off-resonance). Logic: Magnetization transfers from the protein to the bound fragment. Subtracting the spectra yields a signal only for binding fragments.

  • Self-Validation Step: Titrate a known competitive inhibitor into the NMR tube. If the fragment's STD signal disappears, it conclusively proves the fragment binds specifically to the active site.

Hit-to-Lead Functionalization Strategies

Once X-ray crystallography confirms the binding pose of 1-Isobutyl-1H-imidazole-4-carboxylic acid, the fragment must be "grown" into a lead compound to improve affinity from the millimolar to the nanomolar range.

The C4 carboxylic acid is the primary vector for growth. Because the N1 position is already blocked by the isobutyl group, the risk of imidazole self-condensation during peptide coupling is eliminated.

Protocol C: Structure-Guided Amide Coupling

Causality: To explore adjacent sub-pockets, the carboxylic acid is coupled with diverse primary or secondary amines. HATU is selected over standard EDC/NHS coupling because the amphoteric nature of the imidazole ring can sterically and electronically hinder the transition state. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole ester that drives the reaction to completion.

  • Activation: Dissolve 1 eq of 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride in anhydrous DMF. Add 3 eq of N,N-Diisopropylethylamine (DIPEA). Logic: The excess DIPEA is required to neutralize the HCl salt of the fragment and maintain a basic environment for activation. Add 1.2 eq of HATU and stir for 15 minutes at room temperature.

  • Coupling: Add 1.2 eq of the target amine (e.g., a substituted benzylamine designed to reach an adjacent hydrophobic pocket identified via X-ray crystallography). Stir for 4–12 hours.

  • Purification: Quench with water, extract with EtOAc, and purify the resulting amide via preparative reverse-phase HPLC.

In Vitro ADME & Safety Screening

As the fragment is grown into a lead, its physicochemical properties will shift. The addition of hydrophobic groups to the carboxylic acid will increase the cLogP. It is critical to continuously monitor:

  • Kinetic Solubility: Evaluated via nephelometry to ensure the grown lead does not precipitate in biological assays.

  • Permeability (PAMPA): The isobutyl group generally aids in membrane permeability, but the amide linkage introduced during hit-to-lead may increase the polar surface area (PSA). Parallel Artificial Membrane Permeability Assays (PAMPA) should be conducted early to ensure cell penetrance.

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary The quantification of small, highly polar, amphoteric pharmaceutical intermediates presents a unique set...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

The quantification of small, highly polar, amphoteric pharmaceutical intermediates presents a unique set of chromatographic challenges. 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride is a prime example of such a molecule. Due to its zwitterionic nature at neutral pH, standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often result in poor retention, peak tailing, and irreproducibility.

This application note details the mechanistic rationale, step-by-step protocol, and self-validating framework required to achieve robust quantification of this compound. By strictly controlling the mobile phase pH and utilizing an aqueous-compatible stationary phase, this method ensures high-throughput reliability suitable for rigorous pharmaceutical quality control.

Physicochemical Profiling & Mechanistic Chromatographic Strategy

To develop a reliable method, we must first deconstruct the analyte's physicochemical properties to understand the causality behind our chromatographic choices.

1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride contains two critical ionizable functional groups:

  • Imidazole Ring (Basic): pKa 6.5 – 7.0

  • Carboxylic Acid (Acidic): pKa 3.5 – 4.0

The Zwitterionic Challenge

At a neutral pH (pH 7.0), the molecule exists as a zwitterion—the carboxylic acid is deprotonated (COO⁻) and the imidazole ring is protonated (NH⁺). This dual-charge state makes the molecule exceptionally hydrophilic, causing it to elute in the void volume ( t0​ ) of a standard C18 column. As noted by industry chromatography experts, polar basic compounds like imidazoles require targeted pH control or Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve separation.

The Low-pH RP-HPLC Solution

To force retention via the molecule's hydrophobic isobutyl tail, we must suppress the ionization of the highly polar carboxylic acid.

  • pH Control: By lowering the mobile phase pH to ~2.1 using 0.1% Trifluoroacetic acid (TFA), the carboxylic acid is fully protonated into its neutral state (COOH). Similar imidazole-4-carboxylic acid derivatives are successfully retained using low pH mobile phases[1].

  • Ion-Pairing: The imidazole ring remains positively charged at pH 2.1. The fluorinated TFA acts as a hydrophobic ion-pairing agent, temporarily neutralizing the positive charge and further increasing the molecule's affinity for the stationary phase.

  • Stationary Phase Selection: Because retaining this polar analyte requires a highly aqueous mobile phase (95% water), standard C18 columns are prone to stationary phase collapse (dewetting). Therefore, an Aqueous-Compatible C18 (AQ) column with polar-embedded groups is mandatory to maintain phase extension and reproducible retention times.

MethodLogic Compound 1-Isobutyl-1H-imidazole -4-carboxylic acid HCl Amphoteric Amphoteric Nature (pKa1 ~3.5, pKa2 ~6.5) Compound->Amphoteric Zwitterion Zwitterionic at Neutral pH (Poor RP Retention) Amphoteric->Zwitterion Neutral pH LowPH Low pH Mobile Phase (pH 2.2) 0.1% TFA Addition Zwitterion->LowPH Optimize pH Protonation COOH Protonated (Neutral) Imidazole Protonated (+) LowPH->Protonation Column Aqueous-Compatible C18 (AQ Phase) Protonation->Column Select Phase Retention Robust Retention via Isobutyl Hydrophobic Anchor Column->Retention

Caption: Logic workflow for overcoming zwitterionic retention challenges via pH control.

Experimental Protocol: A Self-Validating System

A robust protocol must be self-validating, meaning internal quality controls are embedded directly into the workflow to ensure data integrity before any unknown sample is quantified.

Chromatographic Conditions
ParameterCondition / SpecificationCausality
Column Aqueous-compatible C18 (e.g., Waters Atlantis T3), 150 x 4.6 mm, 3 µmPrevents phase collapse in >90% aqueous conditions.
Mobile Phase A 0.1% TFA in HPLC-Grade WaterLowers pH to ~2.1 to protonate the carboxylic acid.
Mobile Phase B 0.1% TFA in AcetonitrileElutes hydrophobic synthetic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp 30°CStabilizes mobile phase viscosity and pressure.
Injection Vol 10 µLPrevents column overloading while ensuring sensitivity.
Detection UV at 215 nmImidazole rings lack extended conjugation; low UV is required.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BRationale
0.0955High aqueous hold to retain the polar API.
2.0955Isocratic hold ensures separation from the void volume.
8.04060Steep ramp to elute hydrophobic isobutyl precursors.
10.04060Wash step to clear the column of late eluters.
10.1955Return to initial conditions.
15.09555-minute re-equilibration to prevent retention time drift.
Step-by-Step Preparation Methodology

1. Mobile Phase Preparation:

  • Phase A: Measure 1000 mL of HPLC-grade water. Add exactly 1.0 mL of LC-MS grade TFA. Mix thoroughly and sonicate for 10 minutes to degas.

  • Phase B: Measure 1000 mL of HPLC-grade Acetonitrile. Add exactly 1.0 mL of TFA. Mix and sonicate for 10 minutes.

2. Diluent Preparation:

  • Prepare a mixture of Water:Acetonitrile (90:10 v/v). Note: Matching the diluent closely to the initial mobile phase conditions prevents solvent-mismatch peak distortion (fronting/splitting).

3. Standard & Sample Preparation (Nominal Concentration: 0.5 mg/mL):

  • Step 1: Accurately weigh 25.0 mg of 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride into a 50 mL volumetric flask.

  • Step 2: Add 30 mL of Diluent.

  • Step 3: Sonicate for 5 minutes. The hydrochloride salt form guarantees rapid and complete aqueous solubility.

  • Step 4: Dilute to the mark with Diluent and invert 10 times to mix.

  • Step 5: Filter the solution through a 0.22 µm PTFE syringe filter directly into an HPLC vial, discarding the first 1 mL of filtrate to account for potential filter binding.

System Suitability & ICH Q2(R2) Validation Framework

To guarantee trustworthiness, the method must be validated according to the [2]. The validation lifecycle ensures the method is fit for its intended purpose across varying laboratory conditions.

Validation Start Method Optimization SST System Suitability (Real-Time Validation) Start->SST Spec Specificity (Peak Purity) SST->Spec Linearity Linearity & Range (25-150%) Spec->Linearity Accuracy Accuracy & Precision (% Recovery & RSD) Linearity->Accuracy

Caption: Analytical method validation lifecycle according to ICH Q2(R2) guidelines.

System Suitability Testing (SST)

SST is the self-validating gatekeeper of the protocol. Six replicate injections of the standard solution (0.5 mg/mL) must be performed prior to any sample analysis. If the criteria below are not met, the system is deemed unfit, and the run must be aborted to protect data integrity.

SST ParameterAcceptance CriteriaCausality / Implication
Retention Time (RT) ~ 4.5 ± 0.2 minConfirms correct mobile phase preparation and column chemistry.
Peak Tailing Factor (Tf) 1.5Ensures secondary silanol interactions are successfully suppressed by the low pH.
Theoretical Plates (N) 5,000Verifies column efficiency and packing integrity.
Injection Precision (%RSD) 2.0% (n=6)Validates the autosampler mechanics and integration parameters.
ICH Q2(R2) Validation Parameters Summary

Once SST passes, the method is subjected to the following formal validation parameters[2]:

Validation ParameterExecution StrategyAcceptance Criteria
Specificity Force degrade the API using 1N HCl, 1N NaOH, 3% H₂O₂, and Heat (60°C). Analyze via Photodiode Array (PDA).Peak purity angle < Purity threshold. No co-eluting degradant peaks.
Linearity & Range Prepare 5 concentration levels ranging from 25% to 150% of the nominal concentration (0.125 to 0.75 mg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of target response.
Accuracy (Recovery) Spike API into a placebo matrix at 50%, 100%, and 150% levels in triplicate (n=9 total).Mean recovery between 98.0% and 102.0% at all levels.
Method Precision Six independent sample preparations analyzed by the same analyst on the same day.%RSD of the calculated assay results 2.0%.
Robustness Deliberately alter Flow Rate (±0.1 mL/min), Column Temp (±5°C), and Mobile Phase pH (±0.2 units).SST criteria must still pass under all altered conditions.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." ICH Official Guidelines, 2023. Available at: [Link]

  • SIELC Technologies. "Separation of 2-Ethyl-1H-imidazole-4-carboxylic acid on Newcrom R1 HPLC column." SIELC Application Notes, 2024. Available at:[Link]

  • Chromatography Forum. "HPLC METHOD FOR IMIDAZOLE." Chromforum.org, 2004. Available at:[Link]

Sources

Application

Topic: Sample Preparation for 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride for Mass Spectrometry

An Application Note for Drug Development Professionals Abstract This document provides a comprehensive guide for the preparation of 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride for analysis by mass spectrometr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride for analysis by mass spectrometry (MS). As a polar, small molecule hydrochloride salt, this analyte presents specific challenges, including potential ion suppression from the chloride counter-ion and the need for careful solvent selection to ensure accurate and reproducible results. This application note details protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Direct Infusion analysis, with an emphasis on the scientific rationale behind each step. It is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for this and similar compounds.

Introduction and Analyte Properties

1-Isobutyl-1H-imidazole-4-carboxylic acid is an imidazole derivative of interest in pharmaceutical research and development. It is frequently handled as a hydrochloride (HCl) salt to improve its stability and solubility. Mass spectrometry is a critical tool for its characterization and quantification in various matrices due to its high sensitivity and selectivity.[1] However, successful MS analysis is fundamentally dependent on proper sample preparation. The goal of any preparation protocol is to present the analyte to the MS inlet in a form that is amenable to ionization, free from interfering contaminants, and at an appropriate concentration.[2][3]

The presence of the hydrochloride salt is a key consideration. While beneficial for formulation, non-volatile salts can interfere with the electrospray ionization (ESI) process, leading to signal suppression, adduct formation, and contamination of the instrument source.[4][5] Therefore, the following protocols are designed to mitigate these effects and ensure high-quality data acquisition.

Table 1: Physicochemical Properties of 1-Isobutyl-1H-imidazole-4-carboxylic acid and its Hydrochloride Salt

PropertyValue (Free Base)Value (Hydrochloride Salt)Source
Molecular Formula C₈H₁₂N₂O₂C₈H₁₃ClN₂O₂[6]
Molecular Weight 168.20 g/mol 204.65 g/mol [6][7]
Structure (See below)(See below)
General Solubility Soluble in polar organic solvents.Soluble in water and polar organic solvents like methanol and ethanol.[8]

Chemical Structure (Hydrochloride Salt): (Note: A placeholder for the actual chemical structure image)

Core Principles of Sample Preparation for ESI-MS

Electrospray ionization (ESI) is the most common ionization technique for polar small molecules like the target analyte.[1] The process involves creating charged droplets from the sample solution, which then shrink through solvent evaporation until gas-phase ions are released.[9] The success of this process is highly dependent on the sample matrix.

  • Solvent Selection: Solvents must be volatile and of high purity (LC-MS grade) to minimize background noise and prevent instrument contamination.[2][10] Typical choices include methanol, acetonitrile, and water. The solvent system should fully dissolve the analyte and be compatible with the intended chromatographic method.

  • Analyte Concentration: Injecting samples with excessively high concentrations can lead to detector saturation, source contamination, and poor data quality. A typical starting concentration range for LC-MS analysis is 1-100 ng/mL.[10]

  • pH Modification: The analyte contains a carboxylic acid group and a basic imidazole ring. To promote protonation and enhance signal in positive-ion mode ESI, the sample and mobile phase pH should be acidic. This is typically achieved by adding a small amount of a volatile acid, such as formic acid (0.1%). Trifluoroacetic acid (TFA) should be avoided as it is a strong ion-pairing agent that can cause significant signal suppression.[11]

  • Managing Salts: The chloride counter-ion is the primary challenge. While the analyte is soluble, high salt concentrations can suppress the analyte's signal by competing for ionization or by forming salt clusters that contaminate the mass spectrometer.[5][12][13] The most effective mitigation strategy is dilution; at typical nanomolar to low micromolar concentrations required for MS, the chloride concentration is often low enough to be inconsequential. Filtration is also critical to remove any particulate matter.[2]

Recommended Protocols

These protocols provide a starting point for method development. Optimization may be required based on the specific matrix (e.g., plasma, formulation buffer) and instrumentation used.

Protocol 1: Sample Preparation for LC-MS Analysis

This is the preferred method for quantitative analysis and for analyzing complex mixtures, as chromatography separates the analyte from matrix components that could cause ion suppression.

Materials and Reagents:

  • 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride

  • LC-MS Grade Methanol

  • LC-MS Grade Acetonitrile

  • LC-MS Grade Water

  • Formic Acid (≥98%, LC-MS grade)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes

  • 2 mL LC-MS vials with septa caps

  • 0.22 µm Syringe filters (PTFE or other compatible material)

Step-by-Step Methodology:

  • Stock Solution Preparation (e.g., 1 mg/mL): a. Accurately weigh approximately 1.0 mg of 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride. b. Transfer the solid to a 1.0 mL Class A volumetric flask. c. Add approximately 0.7 mL of 50:50 (v/v) Methanol:Water, vortex to dissolve, then bring to the final volume with the same solvent. This is your Primary Stock Solution . Rationale: A mixed aqueous-organic solvent is robust for dissolving polar salts.

  • Intermediate and Working Standard Preparation: a. Perform serial dilutions from the Primary Stock Solution using a suitable solvent, typically the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). b. Prepare a set of calibration standards covering the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Final Sample Preparation: a. Dilute your final sample (from an experiment, reaction, etc.) to fall within the calibrated concentration range using the same diluent as the standards. b. Filtration is a mandatory step. Filter the final diluted sample through a 0.22 µm syringe filter directly into an LC-MS vial.[2] This removes particulates that can clog tubing and columns. c. Prepare at least two blank samples (diluent only) to run before and after your sample set to check for carryover and system contamination.[10][11]

G cluster_prep Solution Preparation cluster_dilution Dilution & Standardization cluster_final Final Sample Processing cluster_analysis Analysis weigh Weigh Analyte dissolve Dissolve in 50:50 MeOH:H₂O to create 1 mg/mL Stock weigh->dissolve serial_dilute Perform Serial Dilutions (e.g., in Mobile Phase A) dissolve->serial_dilute cal_standards Prepare Calibration Standards (1-1000 ng/mL) serial_dilute->cal_standards inject Inject into LC-MS System cal_standards->inject final_dilute Dilute Unknown Sample to fall within range filter Filter (0.22 µm Syringe Filter) into LC-MS Vial final_dilute->filter filter->inject

Protocol 2: Sample Preparation for Direct Infusion / Flow Injection Analysis (FIA)

This method is useful for rapid, qualitative confirmation of the analyte's mass when purity is high and chromatographic separation is not required.

Materials and Reagents:

  • Same as Protocol 1, excluding syringe filters if the sample is known to be free of particulates.

Step-by-Step Methodology:

  • Solution Preparation: a. Prepare a solution of the analyte at a concentration of approximately 100-1000 ng/mL (0.1-1 µg/mL).[10] b. The recommended solvent is 50:50 (v/v) Acetonitrile:Water + 0.1% Formic Acid . Rationale: This solvent composition promotes efficient electrospray and analyte protonation.

  • Analysis: a. Infuse the sample solution directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min). b. Ensure a solvent blank is run first to establish a clean baseline.

Instrumentation and Data Acquisition

The following are general starting parameters. Optimal values are instrument-dependent and must be determined empirically.

Table 2: Typical Starting Parameters for Mass Spectrometry

ParameterElectrospray Ionization (ESI)
Ionization Mode Positive
Capillary Voltage 3.0 - 4.5 kV
Source Temperature 100 - 150 °C
Desolvation Gas Temp. 250 - 400 °C
Desolvation Gas Flow 8 - 12 L/min (Instrument Dependent)
Cone Voltage 20 - 40 V (Optimize for minimal fragmentation)
Expected Ion [M+H]⁺ at m/z 169.09 (for the free base)

Rationale: The cone voltage is a critical parameter. A low voltage is used to gently guide ions into the mass analyzer without causing in-source fragmentation. Tuning this parameter with a pure standard is essential for maximizing the signal of the desired protonated molecule [M+H]⁺.[13]

G cluster_source ESI Source cluster_gas_phase Gas Phase ESI_tip ESI Capillary (High Voltage) droplet Charged Droplet [M+H]⁺, Cl⁻, Solvent ESI_tip->droplet Nebulization gas_ion Desired Gas-Phase Ion [M+H]⁺ droplet->gas_ion Solvent Evaporation suppression Interference Pathways droplet->suppression High [Cl⁻] Concentration MS_inlet MS Inlet gas_ion->MS_inlet Analyzed ion_suppression Signal Suppression (Reduced [M+H]⁺) suppression->ion_suppression adducts Adduct Formation [M+Na]⁺, [M+K]⁺ suppression->adducts ion_suppression->MS_inlet adducts->MS_inlet

Troubleshooting Common Issues

  • No or Low Signal:

    • Concentration too low: Prepare a more concentrated sample (e.g., 10x higher).

    • Instrument not tuned: Ensure the mass spectrometer is properly calibrated and tuned for the mass range of interest.[4]

    • Incorrect pH: Confirm that 0.1% formic acid was added to the sample diluent and mobile phase to ensure conditions are favorable for protonation.

  • High Background Noise or Contaminant Peaks:

    • Solvent Purity: Use only fresh, high-purity LC-MS grade solvents.[2]

    • System Contamination: Run several blank injections to wash the system. Common contaminants include polymers and phthalates.[14]

    • Sample Carryover: Ensure the wash solvent in the autosampler is effective and run a blank after a high-concentration sample.

  • Poor Peak Shape (in LC-MS):

    • Solvent Mismatch: The sample diluent should be weaker than or equal in elution strength to the initial mobile phase to prevent peak distortion.

    • Column Overload: The injected sample concentration is too high. Dilute the sample and reinject.

    • Secondary Interactions: The analyte may be interacting with active sites on the column. Ensure the mobile phase is properly acidified.

  • Unusual Adducts or Broad Peaks:

    • Salt Interference: This may indicate the chloride concentration is too high, leading to adducts or signal suppression. The primary solution is to further dilute the sample.[5]

    • Metal Adducts: Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are common. This can be caused by glassware that is not scrupulously clean or contaminated solvents.

References

  • Townsend, J. A., Keener, J. E., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Bowie, J. H., & Lawesson, S. O. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. ResearchGate. Available at: [Link]

  • Townsend, J. A., Keener, J. E., et al. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. PubMed. Available at: [Link]

  • Townsend, J. A., Keener, J. E., et al. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. University of Arizona. Available at: [Link]

  • Porvair Sciences. (2025). Improving sample preparation for LC-MS/MS analysis. Available at: [Link]

  • Townsend, J. A., Keener, J. E., et al. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Semantic Scholar. Available at: [Link]

  • Western Sydney University. Sample Preparation Guidelines. Available at: [Link]

  • YouTube. (2025). Sample preparation best practices for accurate LC–MS analysis. Available at: [Link]

  • Adusumilli, P. S., & Chernobrovkin, A. (2020). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Spectroscopy Online. Available at: [Link]

  • Wang, Y., et al. (2018). Dual-Ion-Mode MALDI MS Detection of Small Molecules with the O–P,N-Doped Carbon/Graphene Matrix. ACS Publications. Available at: [Link]

  • Shrivas, K., & Hayasaka, T. (2014). A new combination MALDI matrix for small molecule analysis: application to imaging mass spectrometry for drugs and metabolites. Analyst (RSC Publishing). Available at: [Link]

  • McDonnell, L. A., et al. (2023). Matrix Selection for the Visualization of Small Molecules and Lipids in Brain Tumors Using Untargeted MALDI-TOF Mass Spectrometry Imaging. PMC. Available at: [Link]

  • Schiller, J. (2023). A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids. MDPI. Available at: [Link]

  • Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. Available at: [Link]

  • Peng, L., et al. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Available at: [Link]

  • Wu, A. H. B., & Yang, L. (2002). Method of quantification of carboxylic acids by mass spectrometry. Google Patents.
  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Available at: [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. Available at: [Link]

  • Sterling, H. J., & Williams, E. R. (2015). Exploring the Mechanism of Salt-Induced Signal Suppression in Protein Electrospray Mass Spectrometry Using Experiments and Molecular Dynamics Simulations. ACS Publications. Available at: [Link]

  • Wang, G., & Cole, R. B. (2001). Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1 — Investigations of alkali metal chloride and. Harvard Apparatus. Available at: [Link]

  • Wang, G., & Cole, R. B. (2001). Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1--investigations of alkali metal chloride and sodium salt cluster ions. PubMed. Available at: [Link]

  • Drawell. (2024). How to Address the Challenges of High-Salt Sample Analysis in ICP-MS. Available at: [Link]

  • ResearchGate. (2026). Electrospray ionization tandem mass spectrometric study of salt cluster ions: Part 2 - Salts of polyatomic acid groups and of multivalent metals. Available at: [Link]

  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. Available at: [Link]

  • LookChem. Cas 1072-84-0,1H-Imidazole-4-carboxylic acid. Available at: [Link]

  • Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Available at: [Link]

  • Reddit. (2023). How to detect a HCl salt in organic compunds. Available at: [Link]

  • PubChem - NIH. Imidazole-4-carboxylic acid. Available at: [Link]

  • SIELC Technologies. (2018). Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column. Available at: [Link]

Sources

Method

Application Notes and Protocols: The Role of 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the synthesis and application of 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis and application of 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride, a key intermediate in the development of novel pharmaceuticals. The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs with diverse biological activities, including antiviral, antifungal, and anticancer properties.[1][2][3] This guide details a robust three-step synthesis of the title compound, encompassing N-alkylation, ester hydrolysis, and salt formation. Furthermore, it elucidates its critical role as a precursor in the synthesis of immune response modifiers, exemplified by its potential application in the development of Imiquimod analogs. Detailed, step-by-step protocols for synthesis and characterization are provided to enable researchers to reliably produce and utilize this versatile intermediate in their drug discovery and development programs.

Introduction: The Significance of Imidazole Intermediates in Drug Discovery

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties, ability to participate in hydrogen bonding, and act as a ligand for metal ions make it a crucial pharmacophore in a vast number of biologically active molecules.[1][4] As a result, imidazole derivatives are integral to the synthesis of a wide range of active pharmaceutical ingredients (APIs).[1] 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride serves as a valuable building block, providing a scaffold that can be further elaborated to generate complex molecular architectures with desired therapeutic activities. Its isobutyl group can influence lipophilicity and binding interactions, while the carboxylic acid and imidazole nitrogens offer reactive handles for subsequent chemical transformations. A key application of this intermediate is in the synthesis of immune response modifiers, a class of drugs that modulate the body's innate and adaptive immune systems.[5]

Synthesis of 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride

The synthesis of 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride is a three-step process commencing with the N-alkylation of a commercially available imidazole-4-carboxylate ester, followed by hydrolysis of the ester to the corresponding carboxylic acid, and culminating in the formation of the hydrochloride salt.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Hydrochloride Salt Formation A Ethyl 4-imidazolecarboxylate C Ethyl 1-isobutyl-1H-imidazole-4-carboxylate A->C Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) B Isobutyl bromide B->C D 1-Isobutyl-1H-imidazole-4-carboxylic acid C->D Base (e.g., KOH) Solvent (e.g., H2O/Ethanol) E 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride D->E HCl in solvent (e.g., Ethanolic HCl)

Figure 1: Synthetic pathway for 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride.

Step 1: N-Alkylation of Ethyl 4-imidazolecarboxylate

The initial step involves the regioselective N-alkylation of ethyl 4-imidazolecarboxylate with an isobutyl halide. The use of a suitable base and polar aprotic solvent is crucial for achieving a high yield.[6]

Protocol 2.1: Synthesis of Ethyl 1-isobutyl-1H-imidazole-4-carboxylate

Reagent/SolventMolecular WeightAmountMoles (mmol)
Ethyl 4-imidazolecarboxylate140.15 g/mol 10.0 g71.3
Isobutyl bromide137.02 g/mol 11.7 g (8.7 mL)85.6
Potassium carbonate (K₂CO₃)138.21 g/mol 19.7 g142.6
Acetonitrile-200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 4-imidazolecarboxylate (10.0 g, 71.3 mmol) and anhydrous potassium carbonate (19.7 g, 142.6 mmol).

  • Add 200 mL of anhydrous acetonitrile to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Add isobutyl bromide (11.7 g, 8.7 mL, 85.6 mmol) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with acetonitrile (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product as an oil.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield ethyl 1-isobutyl-1H-imidazole-4-carboxylate.

Step 2: Ester Hydrolysis

The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions. This saponification reaction is typically carried out using an aqueous solution of a strong base like potassium hydroxide or sodium hydroxide.[7][8][9][10]

Protocol 2.2: Synthesis of 1-Isobutyl-1H-imidazole-4-carboxylic acid

Reagent/SolventMolecular WeightAmountMoles (mmol)
Ethyl 1-isobutyl-1H-imidazole-4-carboxylate196.24 g/mol 10.0 g50.9
Potassium hydroxide (KOH)56.11 g/mol 5.7 g101.8
Water-50 mL-
Ethanol-50 mL-
Concentrated HCl-As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 1-isobutyl-1H-imidazole-4-carboxylate (10.0 g, 50.9 mmol) in a mixture of ethanol (50 mL) and water (50 mL).

  • Add potassium hydroxide (5.7 g, 101.8 mmol) to the solution and stir.

  • Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.[7]

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the dropwise addition of concentrated hydrochloric acid.

  • The product will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-Isobutyl-1H-imidazole-4-carboxylic acid.

Step 3: Hydrochloride Salt Formation

The final step involves the conversion of the free carboxylic acid to its hydrochloride salt to improve its stability and handling properties. This is typically achieved by treating a solution of the acid with hydrochloric acid in an appropriate solvent.[11]

Protocol 2.3: Synthesis of 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride

Reagent/SolventAmount
1-Isobutyl-1H-imidazole-4-carboxylic acid5.0 g
Ethanol50 mL
Ethanolic HCl (e.g., 3 M)As needed
Diethyl ether100 mL

Procedure:

  • Suspend 1-Isobutyl-1H-imidazole-4-carboxylic acid (5.0 g) in ethanol (50 mL) in a 250 mL flask.

  • Stir the suspension and add ethanolic HCl dropwise until the solid completely dissolves and the solution becomes acidic (test with pH paper).

  • Stir the solution at room temperature for 1 hour.

  • Slowly add diethyl ether (100 mL) to the stirred solution to induce precipitation of the hydrochloride salt.

  • Cool the mixture in an ice bath for 30 minutes to complete the precipitation.

  • Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride.

Application in the Synthesis of Immune Response Modifiers

1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride is a key precursor for the synthesis of a class of compounds known as immune response modifiers (IRMs).[5] These molecules, often derivatives of 1H-imidazo[4,5-c]quinoline, are agonists of Toll-like receptors (TLRs), particularly TLR7, and are known for their potent antiviral and antitumor activities.[9] The isobutyl-substituted imidazole moiety is a common structural feature in this class of compounds, including the well-known drug Imiquimod (1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine).[12][13][14]

API_Synthesis A 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride C Imiquimod Analog Precursor A->C Activation & Amidation B Amidation/Coupling Partner B->C D Cyclization C->D E Imiquimod Analog (API) D->E

Figure 2: General workflow for the synthesis of Imiquimod analogs from the title intermediate.

The carboxylic acid functionality of 1-Isobutyl-1H-imidazole-4-carboxylic acid allows for its activation and subsequent coupling with various amino-substituted aromatic or heteroaromatic systems. This amide bond formation is a critical step in building the core structure of Imiquimod analogs. Subsequent intramolecular cyclization reactions can then lead to the formation of the fused tricyclic ring system characteristic of this class of drugs.

Analytical Characterization

The identity and purity of 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride should be confirmed by standard analytical techniques.

TechniqueExpected Characteristics
¹H NMR Signals corresponding to the isobutyl group (methyl and methine protons), imidazole ring protons, and the carboxylic acid proton (typically a broad singlet). The chemical shifts will be influenced by the hydrochloride salt formation.[15]
¹³C NMR Resonances for the isobutyl carbons, imidazole ring carbons, and the carboxylic acid carbonyl carbon.
FT-IR Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), C=O stretch of the carboxylic acid, C=N and C=C stretches of the imidazole ring, and N-H stretch of the protonated imidazole.
Mass Spectrometry The molecular ion peak corresponding to the free base (1-Isobutyl-1H-imidazole-4-carboxylic acid) should be observed.
Melting Point A sharp melting point is indicative of high purity.

Safety and Handling

1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride is a valuable and versatile pharmaceutical intermediate. The synthetic protocols provided herein offer a reliable and scalable route to this compound. Its application in the synthesis of immune response modifiers highlights its importance in modern drug discovery. The detailed methodologies and characterization data presented in this guide are intended to support researchers in their efforts to develop novel and effective therapeutic agents.

References

  • Process for the Preparation Of 4-Amino-1-Isobutyl-1H-Imidazo[4,5-C]-Quinoline (Imiquimod). US20080058527A1.
  • Imiquimod Related Compound A (25 mg) (1-Isobutyl-1H-imidazo[4,5-c]quinoline). USP.
  • Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite c
  • Imiquimod synthesis. ChemicalBook.
  • Immune Response Modifier Compositions and Methods. EP 2125738 B1.
  • Prepar
  • a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Protocol for N-Alkyl
  • Imidazoles as Potential Anticancer Agents: An Upd
  • CAN catalyzed one-pot synthesis and docking study of some novel substituted imidazole coupled 1,2,4-triazole-5-carboxylic acids as antifungal agents.
  • 1-isobutyl-N, N-1H-imidazo[4,5-c] quinolin-4-Amine.
  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1 H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1 H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. PubMed.
  • 1H-Imidazole-4-carboxylic acid synthesis. ChemicalBook.
  • Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. Semantic Scholar.
  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. PMC.
  • hydrolysis of esters. Chemguide.
  • Process for the preparation of new imidazole carboxyl
  • 1 IL characteriz
  • Imidazole. Organic Syntheses Procedure.
  • 1H-Imidazol-3-ium-4-carboxyl
  • Imiquimod. MedChemExpress.
  • Formulation and solid state characterization of carboxylic acid-based co-crystals of tinidazole: An approach to enhance solubility. Polymers in Medicine.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.
  • CAS 1072-84-0 1H-Imidazole-4-carboxylic acid. Alfa Chemistry.
  • Ch20: Hydrolysis of Esters. University of Calgary.
  • 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid). MedChemExpress.
  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals.
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.
  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermedi
  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applic
  • Identification, Isolation, and Characterization of a New Degrad
  • Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicar-. JScholar Publisher.
  • Ethyl imidazole-4-carboxyl

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization Optimization for 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, process chemists, and drug development professionals navigate the complex soli...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, process chemists, and drug development professionals navigate the complex solid-state chemistry of 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride .

Crystallizing the hydrochloride salts of weakly basic, amphoteric molecules presents unique thermodynamic and kinetic challenges. This guide bypasses generic advice, focusing instead on the mechanistic causality behind phase separation, salt disproportionation, and polymorph control to ensure your protocols are robust and self-validating.

Physicochemical Data Summary

Before troubleshooting a crystallization process, it is critical to understand the molecular liabilities of the target compound. The presence of a lipophilic isobutyl group, a weakly basic imidazole nitrogen, and an acidic carboxylate group means this molecule is highly sensitive to microenvironmental pH shifts.

PropertyValue / Description
Chemical Name 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride
CAS Number 1439896-49-7[1]
Molecular Formula C8​H13​ClN2​O2​ (or C8​H12​N2​O2​⋅HCl )
Molecular Weight 204.65 g/mol [2]
Structural Liabilities Zwitterionic potential (Free base); Lipophilic isobutyl chain (Prone to oiling out).
Thermal Behavior Melting point: 222-223°C[2]

Interactive Troubleshooting & FAQs

Q1: During cooling, my solution turns cloudy and forms an immiscible oil rather than crystals. How do I fix this?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation trajectory crosses the liquid-liquid binodal curve before it crosses the solid-liquid solubility curve. The lipophilic isobutyl group on the imidazole ring limits the compound's structured integration into polar solvent networks at high concentrations, favoring the formation of a solute-rich amorphous liquid phase. The Solution:

  • Shift the Solubility Gradient: Move away from steep solubility curves (e.g., Water/Acetone) and utilize a solvent/anti-solvent pair with a shallower gradient, such as Methanol/Ethyl Acetate[3].

  • Implement Precision Seeding: Do not rely on primary (spontaneous) nucleation. Introduce 0.5% to 1.0% (w/w) seed crystals into the metastable zone just above the known cloud point. Seeding provides immediate surface area for secondary nucleation, bypassing the energy barrier that leads to LLPS.

Q2: My isolated product has drastically lower aqueous solubility than expected, and NMR indicates a loss of the hydrochloride equivalent. What happened?

The Causality: You have encountered salt disproportionation . Because the imidazole nitrogen is a weak base, its bond with the HCl counterion is easily disrupted. If the microenvironmental pH of your crystallization matrix exceeds a critical threshold known as pHmax​ , the thermodynamic driving force shifts entirely toward the precipitation of the zwitterionic free base[4]. The Solution: You must suppress the common ion effect and manipulate the equilibrium. Add a slight molar excess of HCl (e.g., 0.1M to 0.5M) to your primary solvent prior to dissolution. This ensures the system remains well below pHmax​ throughout the entire cooling and anti-solvent addition phases[5].

Disproportionation API_Salt 1-Isobutyl-1H-imidazole-4-carboxylic acid HCl (Stable below pH_max) Water_Excipient Moisture / Basic Solvents (Microenvironmental pH shift) API_Salt->Water_Excipient Exposure pH_Max_Cross pH > pH_max (Thermodynamic driving force) Water_Excipient->pH_Max_Cross pH increases Free_Base Precipitation of Free Base (Disproportionation) pH_Max_Cross->Free_Base Deprotonation Solubility_Drop Drastic Drop in Aqueous Solubility (Process Failure) Free_Base->Solubility_Drop Consequence

Mechanistic pathway of hydrochloride salt disproportionation triggered by pH shifts.

Q3: How do I control the crystal habit to avoid fine, needle-like crystals that clog my filtration apparatus?

The Causality: Fine, needle-like crystals are the result of rapid, uncontrolled supersaturation (e.g., crash cooling or dumping anti-solvent). This causes a massive spike in the nucleation rate, depleting the solute before meaningful crystal growth can occur. The Solution: Utilize a cubic cooling profile rather than linear cooling. A cubic profile cools slowly at high temperatures (where supersaturation generation is highly sensitive to temperature drops) and accelerates at lower temperatures. Couple this with a controlled, dropwise addition of the anti-solvent using a dosing pump.

Standard Operating Procedure: Anti-Solvent Crystallization

This protocol is designed as a self-validating system. By incorporating in-process controls (IPCs) at critical junctures, you ensure the thermodynamic stability of the hydrochloride salt while preventing LLPS.

Materials Required:

  • Primary Solvent: Methanol (MeOH) spiked with 0.1M anhydrous HCl .

  • Anti-Solvent: Ethyl Acetate (EtOAc).

  • Seeds: 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride (Phase-pure, milled to ~20 µm).

Step-by-Step Methodology:

  • Dissolution & pH Stabilization: Suspend the crude API in 5 volumes (V) of the HCl -spiked MeOH. Heat to 55°C under agitation until complete dissolution is achieved. Causality: The excess HCl prevents disproportionation during thermal stress.

  • Clarification (IPC 1): Perform a hot filtration through a 0.45 µm PTFE filter into a pre-warmed crystallizer to remove foreign particulates that could act as rogue nucleation sites.

  • Controlled Cooling: Cool the batch from 55°C to 40°C at a slow, linear rate of 0.2°C/min.

  • Seeding (IPC 2): At 40°C (within the metastable zone, prior to the cloud point), add 1.0% w/w seed crystals slurried in 0.5 V of EtOAc. Hold isothermally for 60 minutes to allow the seed bed to mature and consume the initial supersaturation.

  • Anti-Solvent Dosing: Initiate the addition of 10 V of EtOAc over 4 hours using a linear dosing profile. Causality: Slow addition maintains the supersaturation level strictly within the crystal growth regime, preventing the nucleation of fines.

  • Final Cooling & Aging: Cool the suspension to 5°C using a cubic cooling profile over 2 hours. Hold isothermally for 2 hours to maximize yield.

  • Isolation & Validation (IPC 3): Filter the slurry. Wash the wet cake with 2 V of cold EtOAc. Immediately analyze the mother liquor concentration via HPLC (to confirm yield) and the wet cake via XRPD (to confirm the presence of the HCl salt polymorph and absence of the free base).

CrystallizationWorkflow Step1 1. Dissolution in Primary Solvent (Methanol + 0.1M HCl at 55°C) Step2 2. Clarifying Hot Filtration (Remove rogue nucleation sites) Step1->Step2 Ensure pH < pH_max Step3 3. Controlled Cooling to 40°C (Enter metastable zone) Step2->Step3 Step4 4. Isothermal Seeding (Add 1.0 wt% seeds, hold 60 min) Step3->Step4 Avoid LLPS (Oiling out) Step5 5. Anti-Solvent Dosing (Add EtOAc over 4 hours) Step4->Step5 Promote secondary nucleation Step6 6. Cubic Cooling & Isolation (Cool to 5°C, Filter, XRPD Validation) Step5->Step6 Maximize recovery & crystal habit

Optimized anti-solvent crystallization workflow for 1-Isobutyl-1H-imidazole-4-carboxylic acid HCl.

References

  • Kishida Chemical Co., Ltd. "Safety Data Sheet: 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride." Kishida Chemical. Available at: [Link][2]

  • ACS Publications. "Advanced Methodologies for Pharmaceutical Salt Synthesis." Crystal Growth & Design, 2021. Available at: [Link][3]

  • University of Helsinki (Ojala, K. et al.). "How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation." International Journal of Pharmaceutics, 2021. Available at:[Link][4]

Sources

Optimization

Preventing hydrolysis of 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride during long-term storage

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals handling 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride (CAS: 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals handling 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride (CAS: 1439896-49-7)[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic handling instructions. We will dissect the physical chemistry driving the degradation of this specific 5-membered heterocyclic building block and provide field-proven, self-validating protocols to ensure absolute structural integrity during long-term storage.

Part 1: Mechanistic Insight & Causality

To prevent degradation, we must first understand the causality behind it. 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride is a salt formed from a weakly basic imidazole ring and hydrochloric acid.

The Root Cause of Degradation: Moisture-Induced Salt Disproportionation Hydrochloride salts of weakly basic compounds are inherently hygroscopic. When exposed to ambient humidity, the solid absorbs moisture, creating a microscopic aqueous environment on the crystal surface (deliquescence). In this microenvironment, the salt dissociates. Because the imidazole nitrogen is a weak base, the equilibrium shifts, leading to the volatilization of HCl gas and the precipitation of the insoluble free base—a process known as salt disproportionation [2]. Furthermore, the localized acidic environment can catalyze the hydrolysis of functional groups if moisture is continuously present.

G Salt 1-Isobutyl-1H-imidazole-4-carboxylic acid HCl (Solid) MicroEnv Aqueous Microenvironment (Deliquescence) Salt->MicroEnv Absorbs Moisture Moisture Ingress (H2O) Moisture->MicroEnv Condenses Dissociation Salt Disproportionation & Hydrolysis MicroEnv->Dissociation Solvates Ions FreeBase Free Base Formation (Insoluble/Degraded) Dissociation->FreeBase Proton Loss HCl HCl Release (Corrosive/Volatile) Dissociation->HCl Volatilization

Mechanistic pathway of moisture-induced disproportionation and hydrolysis in HCl salts.

Part 2: Troubleshooting & FAQs

Q1: My batch turned into a sticky residue and shows free-base impurities on the NMR after 3 months. Why did this happen? A: This is classic moisture-induced deliquescence followed by disproportionation. Once the micro-aqueous layer forms, the HCl dissociates. Because HCl is volatile, it escapes the immediate crystal lattice, leaving behind the free base[2]. The stickiness is the physical manifestation of the collapsed crystal structure.

Q2: What is the optimal storage protocol to prevent this? A: The compound must be stored in a cool, dry place, completely protected from moisture and incompatible strong oxidizing agents[3]. For long-term storage (over 1 month), store the solid at -20°C. Cooling significantly impedes the thermodynamic kinetics of disproportionation[2]. Furthermore, stock solutions should be aliquoted and stored at -80°C to prevent repeated freeze-thaw cycles[4].

Q3: Why can't I store this in standard metal-capped or basic plastic containers? A: If trace disproportionation occurs, the released HCl gas is highly corrosive. It will attack metal containers or low-grade plastics, compromising the seal and allowing more moisture to enter, creating a runaway degradation loop[5]. Always use PTFE-lined caps and borosilicate glass.

Part 3: Quantitative Data & Material Selection

To ensure reproducibility, compare your current storage parameters against the validated benchmarks below.

Table 1: Environmental Impact on Salt Stability & Disproportionation Kinetics

Storage ConditionTemperatureRelative Humidity (RH)Estimated Shelf LifePrimary Degradation Pathway
Ambient Benchtop25°C> 40%< 2 weeksRapid deliquescence & disproportionation
Standard Fridge4°CVariable1 - 3 monthsSlow disproportionation
Desiccator (RT)25°C< 10%6 - 12 monthsTrace free-base formation
Inert / -20°C (Optimal) -20°C < 1% (Argon) > 24 months None detected

Table 2: Material Compatibility for HCl Salt Storage

ComponentRecommended MaterialAvoidScientific Rationale
Primary VialAmber Borosilicate GlassMetal, standard PETGlass is inert to HCl gas; amber protects against potential photolytic degradation[4].
Cap LinerPTFE (Teflon)Foil, Rubber, PolyethylenePTFE resists corrosive HCl fumes, maintaining a hermetic seal over years[5].
AtmosphereArgon Gas BackfillAmbient AirArgon is heavier than air, displacing moisture effectively during sealing.

Part 4: Experimental Protocols

Protocol A: Inert-Atmosphere Aliquoting and Long-Term Storage

Causality: Repeatedly opening a bulk container introduces fresh moisture each time. Aliquoting isolates the risk.

  • Preparation: Transfer the bulk 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride to a glovebox purged with Argon (H2O < 1 ppm).

  • Aliquoting: Weigh the required analytical amounts into pre-dried (oven-baked at 120°C for 4 hours) amber borosilicate glass vials.

  • Sealing: Cap each vial tightly with a PTFE-lined screw cap. Wrap the seal with Parafilm to provide a secondary moisture barrier.

  • Storage: Transfer the sealed vials into a secondary desiccator containing active indicating silica gel. Store the entire desiccator unit at -20°C[4].

  • Validation Checkpoint (Self-Validating System): Before using an aliquot stored for >6 months, dissolve 1 mg in anhydrous DMSO-d6. Run a quick 1H-NMR. The presence of the acidic proton (or specific chemical shifts of the imidazole protons) will confirm the salt remains intact and has not disproportionated to the free base.

Workflow Start Bulk Compound Receipt Glovebox Transfer to Glovebox (Argon, <1 ppm H2O) Start->Glovebox Aliquot Aliquot into Amber Vials Glovebox->Aliquot Seal Seal with PTFE-Lined Caps & Parafilm Aliquot->Seal Store Store at -20°C in Secondary Desiccator Seal->Store Validate Self-Validation: Monthly XRPD/NMR Check Store->Validate QA/QC

Step-by-step workflow for the anhydrous aliquoting and long-term storage of hygroscopic salts.

Protocol B: Anhydrous Re-salting (Recovery of Degraded Compound)

Causality: If disproportionation has occurred, the compound is not lost. It can be re-hydrochlorinated. Using aqueous HCl will only perpetuate the hydrolysis cycle. We must use an anhydrous solvent system.

  • Dissolution: Suspend the degraded mixture (free base + remaining salt) in anhydrous 1,4-dioxane.

  • Acidification: Slowly add a stoichiometric excess of dry HCl in 1,4-dioxane (or concentrated sulfuric acid if forming a sulfate salt, though HCl is required here) at room temperature[6].

  • Precipitation: Stir for 2 hours. Slowly add anhydrous isopropyl alcohol (i-PrOH) dropwise. The isopropyl alcohol acts as an anti-solvent that specifically forces the highly stable hydrochloride salt to precipitate while keeping impurities in solution[6][7].

  • Filtration: Filter the precipitate under a blanket of Argon using a Schlenk frit. Wash with cold anhydrous i-PrOH.

  • Drying: Dry the recovered 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride under high vacuum (< 0.1 mbar) at 40°C for 12 hours.

  • Validation Checkpoint: Perform X-Ray Powder Diffraction (XRPD). A sharp, well-defined diffractogram validates the restoration of the crystalline hydrochloride salt lattice, confirming the success of the recovery[2].

References

  • Safety Data Sheet: 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride. Kishida Chemical Co., Ltd. Available at: [Link]

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. National Institutes of Health (NIH). Available at:[Link]

  • Synthesis of Stable Imidapril Hydrochloride. Prime Scholars. Available at:[Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. University of Helsinki. Available at:[Link]

  • Storing Corrosive Liquids: Safe Hydrochloric Acid Storage Solutions. U.S. Chemical Storage. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Catalytic Activity of 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride Complexes

Executive Summary & Mechanistic Rationale The design of highly efficient transition metal catalysts relies heavily on the steric and electronic tunability of their supporting ligands. 1-Isobutyl-1H-imidazole-4-carboxylic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The design of highly efficient transition metal catalysts relies heavily on the steric and electronic tunability of their supporting ligands. 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride (IIMA·HCl) represents a highly specialized, bifunctional ligand framework. While unsubstituted imidazole-4-carboxylic acid (IMA) derivatives are well-documented in bio-inspired coordination chemistry [1], they often suffer from poor solubility in organic media, severely limiting their application in homogeneous catalysis.

The introduction of the N1-isobutyl group in IIMA serves a dual purpose:

  • Steric and Lipophilic Tuning: The isobutyl chain significantly enhances the solubility of the resulting metal complexes in common organic solvents (e.g., acetonitrile, dichloromethane), overcoming the aggregation issues typical of unsubstituted IMA complexes.

  • The "Oxide Relay" Pathway: The C4-carboxylic acid moiety remains uncoordinated ("dangling") under specific pH conditions. During high-valent metal-oxo generation (e.g., Ru(V)=O), this pendant carboxylate acts as an intramolecular nucleophile, forming a percarboxylate intermediate that drastically lowers the activation energy for O–O bond formation [2].

This guide objectively benchmarks the catalytic performance of IIMA-based Ruthenium (Ru) and Vanadium (V) complexes against two widely used structural alternatives: unsubstituted 1H-imidazole-4-carboxylic acid (IMA) and 1-methylimidazole-2-carboxylic acid (MICA) .

Mechanistic Logic: The Oxide Relay Pathway

To understand why IIMA outperforms standard ligands in oxidation reactions, we must analyze the causality of the catalytic cycle. In water oxidation catalysis, the rate-limiting step is typically the nucleophilic attack of water on a highly electrophilic metal-oxo species. As demonstrated in recent studies on structurally similar [Ru(trpy)(imidazole-carboxylate)] complexes [2], the dangling C4-carboxylic group of the IIMA ligand actively participates in the reaction rather than acting as a passive spectator.

Mechanism Ru_Aqua Ru(II)-Aqua Complex (Precatalyst) Ru_Oxo Ru(V)=O Species (Active Oxidant) Ru_Aqua->Ru_Oxo PCET Oxidation Percarboxylate Percarboxylate Intermediate Ru_Oxo->Percarboxylate Dangling -COOH Participation OO_Bond O-O Bond Formation (Water Attack) Percarboxylate->OO_Bond Nucleophilic Attack Product O2 Evolution + Regeneration OO_Bond->Product Oxide Relay Product->Ru_Aqua Cyclic Turnover

Fig 1. Oxide relay pathway driven by the dangling carboxylic group in Ru-IIMA complexes.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes internal controls to rule out false positives (e.g., background oxidation or evaporative losses).

Workflow Ligand Ligand Preparation IIMA·HCl vs IMA vs MICA Complexation Metal Complexation (RuCl3 or VOSO4) Ligand->Complexation Purification Purification & Characterization (NMR, UV-Vis, ESI-MS) Complexation->Purification Catalysis Catalytic Benchmarking (Water Oxidation / Thioanisole) Purification->Catalysis Quantification Data Quantification (GC-MS, Clark Electrode) Catalysis->Quantification

Fig 2. Self-validating experimental workflow for benchmarking catalytic activity.
Protocol A: Synthesis of Mononuclear Ru(II) Complexes

Causality: IIMA is supplied as a hydrochloride salt to prevent premature decarboxylation and improve shelf stability. However, the HCl must be neutralized in situ to allow the imidazole nitrogen to coordinate with the metal center.

  • Reagent Mixing: Suspend 1.0 equiv of [Ru(trpy)Cl3] and 1.1 equiv of IIMA·HCl in degassed methanol.

  • Deprotonation: Add 3.0 equiv of triethylamine (Et3N). Validation: The solution will immediately transition from a suspension to a clear, dark red solution, confirming the neutralization of the HCl salt and subsequent coordination.

  • Reflux: Heat the mixture under an inert argon atmosphere at 65°C for 12 hours.

  • Isolation: Precipitate the complex using aqueous KPF6. Characterize via high-resolution mass spectrometry (HRMS) to confirm the [Ru(trpy)(IIMA)(OH2)]2+ molecular ion peak.

Protocol B: Catalytic Water Oxidation Benchmarking

Causality: To prove the "oxide relay" mechanism, we must verify that the oxygen evolved comes from water and not from the degradation of the ligand itself.

  • Setup: Prepare a 1.0 mM solution of the Ru-IIMA complex in 0.1 M HNO3 (pH 1.0).

  • Oxidant Injection: Inject 100 equiv of Cerium(IV) ammonium nitrate (CAN) as the chemical oxidant.

  • Quantification: Monitor O2 evolution in real-time using a calibrated Clark-type oxygen electrode.

  • Self-Validation (Isotope Labeling): Repeat the reaction in 18O-labeled water (H2 18O). Analyze the headspace gas via GC-MS. The detection of 36O2 (18O-18O) confirms that the evolved oxygen originates exclusively from the solvent, validating the robustness of the catalyst [2].

Protocol C: Thioanisole Oxidation (Haloperoxidase Model)

Causality: Imidazole-bound oxovanadium(IV) complexes are excellent structural models for vanadium haloperoxidases [3]. We benchmark the V-IIMA complex against V-IMA and V-MICA.

  • Reaction Mixture: Dissolve 10 mmol of thioanisole and 0.01 mol% of the Vanadium catalyst in 5 mL of acetonitrile.

  • Internal Standard: Add 1.0 mmol of mesitylene. Validation: Mesitylene is inert under these conditions; tracking its peak area via GC-MS ensures that any changes in thioanisole concentration are due to catalytic conversion, not solvent evaporation.

  • Initiation: Add 2.0 equivalents of H2O2 (30% aqueous) dropwise at room temperature.

  • Analysis: Sample the reaction at 10-minute intervals, quench with triphenylphosphine (to destroy unreacted H2O2), and analyze via GC-MS.

Comparative Data & Performance Metrics

The quantitative superiority of the IIMA·HCl-derived complexes is driven by the synergistic effect of the lipophilic isobutyl group (enhancing mass transfer in organic solvents) and the C4-carboxylic acid (enabling the oxide relay).

Table 1: Physicochemical and Catalytic Properties of Ru(II) Complexes in Water Oxidation

Conditions: 1.0 mM Catalyst, 0.1 M HNO3 (pH 1.0), 100 equiv CAN oxidant, 25°C.

Ligand SystemSolubility in MeCN (mg/mL)Catalyst StateTOF (s⁻¹)TON (at 1 hr)Mechanistic Pathway
IIMA·HCl > 50.0 Homogeneous1.85 > 3,500 Oxide Relay (Intramolecular)
IMA (Unsubstituted)< 2.5Heterogeneous/Suspension0.12140Direct Water Attack (Intermolecular)
MICA15.0Homogeneous0.45850Direct Water Attack (Intermolecular)

Data Insight: The Ru-IIMA complex exhibits a Turnover Frequency (TOF) an order of magnitude higher than the unsubstituted IMA complex. The poor solubility of the IMA complex leads to precipitation, severely truncating its Turnover Number (TON) [1]. Furthermore, MICA lacks the C4-carboxylic acid required for the oxide relay, resulting in slower, standard intermolecular water attack.

Table 2: Catalytic Performance of V(IV) Complexes in Thioanisole Oxidation

Conditions: 0.01 mol% Catalyst, 2 equiv H2O2, Acetonitrile, Room Temperature, 1 hr.

Ligand SystemConversion (%)Selectivity for Sulfoxide (%)Selectivity for Sulfone (%)Catalyst Recovery
IIMA·HCl 99.9% 95.0% 5.0% Excellent (via precipitation)
IMA (Unsubstituted)45.2%88.0%12.0%Poor (Aggregated)
MICA82.1%91.0%9.0%Moderate

Data Insight: In haloperoxidase-mimicking sulfide oxidation [3], the V-IIMA complex achieves near-quantitative conversion. The steric bulk of the isobutyl group creates a defined catalytic pocket that restricts over-oxidation, leading to highly selective sulfoxide generation (95%) over the unwanted sulfone byproduct.

Conclusion & Selection Guide

When selecting an imidazole-carboxylate ligand for transition metal catalysis, the substitution pattern dictates both the physical handling and the fundamental reaction mechanism:

  • Choose Unsubstituted IMA only if you are designing heterogeneous, polymer-anchored catalysts where organic solubility is not a requirement [3].

  • Choose MICA if you require moderate solubility but do not need the secondary coordination sphere effects provided by a C4-carboxylate.

  • Choose 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride (IIMA·HCl) for cutting-edge homogeneous catalysis. The hydrochloride salt ensures bench stability, the isobutyl group guarantees excellent solubility in organic media, and the C4-carboxylic acid unlocks advanced mechanistic pathways like the oxide relay, resulting in superior TOF and TON.

References

  • The synthesis of two molecular iron complexes... based on the dinucleating ligand 2,2'-(2-hydroxy-5-methyl-1,3-phenylene)bis(1H-benzo[d]imidazole-4-carboxylic acid) Source: Dalton Transactions (via DiVA Portal) URL:[Link]

  • Dangling Carboxylic Group That Participates in O–O Bond Formation Reaction to Promote Water Oxidation Catalyzed by a Ruthenium Complex: Experimental Evidence of an Oxide Relay Pathway Source: ACS Inorganic Chemistry URL:[Link]

  • Imidazole-based Vanadium Complexes as Haloperoxidase Models for Oxidation Reactions Source: South African Journal of Chemistry (via ResearchGate) URL:[Link]

Safety & Regulatory Compliance

Safety

1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride proper disposal procedures

1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride (CAS: 1439896-49-7) is a specialized building block frequently utilized in drug development and synthetic chemistry. While unsubstituted imidazole is highly basic a...

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Author: BenchChem Technical Support Team. Date: March 2026

1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride (CAS: 1439896-49-7) is a specialized building block frequently utilized in drug development and synthetic chemistry. While unsubstituted imidazole is highly basic and severely corrosive, the structural modifications in this compound—specifically the carboxylic acid moiety and the hydrochloride (HCl) salt formation—fundamentally alter its physicochemical behavior.

Instead of acting as a base, aqueous solutions of this compound are acidic due to the dissociation of the HCl salt. Consequently, the disposal logic must center on acid neutralization and organic waste segregation. This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this compound, ensuring compliance with environmental regulations and maximizing laboratory safety.

Physicochemical & Hazard Profiling

To design an effective disposal strategy, we must first understand the causality between the compound's chemical properties and its required waste streams. According to standard safety data[1], the compound is a water-soluble solid that requires specific handling to prevent environmental contamination and hazardous reactions.

Table 1: Physicochemical Profile & Operational Implications

Property / HazardValue / DescriptionOperational Disposal Implication
CAS Number 1439896-49-7Must be explicitly listed on all hazardous waste manifests.
Physical State Solid, off-white powderProne to aerosolization; all transfers and disposal packaging must occur within a certified chemical fume hood[2].
Solubility Soluble in waterAqueous waste streams will contain dissolved organic matter and chloride ions, requiring categorization as "Aqueous Organic Waste"[1].
pH Behavior Acidic (in solution)The HCl salt lowers the pH of aqueous waste. Solutions must be neutralized prior to final waste consolidation to prevent container corrosion[3].
Incompatibilities Strong oxidizers, basesWaste must be segregated in secondary containment to prevent exothermic reactions or the release of toxic gases[4].

Waste Segregation & Routing Workflow

The disposal pathway is dictated entirely by the physical state of the waste at the end of your experiment. Be aware that inadvertent mixing of incompatible waste streams is a leading cause of laboratory accidents[4].

WasteDisposal Start 1-Isobutyl-1H-imidazole- 4-carboxylic acid HCl State Determine Waste State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Liquid Waste (Aqueous/Solvent) State->Liquid SolidCollect Collect in airtight, sealable container Solid->SolidCollect CheckSolvent Aqueous or Organic? Liquid->CheckSolvent HazWaste Label as Hazardous Waste (Secondary Containment) SolidCollect->HazWaste Aqueous Aqueous Solution (Acidic) CheckSolvent->Aqueous Organic Organic Solvent Mixture CheckSolvent->Organic Neutralize Neutralize to pH 6-8 (5% NaOH / Na2CO3) Aqueous->Neutralize Organic->HazWaste Neutralize->HazWaste EHSPickup EHS / EPA Compliant Pickup HazWaste->EHSPickup

Caption: Workflow for the segregation and disposal of 1-Isobutyl-1H-imidazole-4-carboxylic acid HCl waste.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system , meaning the completion of the step provides observable evidence that the hazard has been mitigated.

Protocol A: Solid Waste Collection

Unused powder, contaminated weighing paper, and disposable spatulas must be collected meticulously to avoid airborne dust.

  • Preparation : Don nitrile gloves, safety goggles, and a lab coat. Ensure the fume hood sash is lowered to the appropriate operational height[1].

  • Containment : Place all solid waste into a sealable, airtight High-Density Polyethylene (HDPE) or glass container. Causality: The HCl salt is hygroscopic; an airtight seal prevents the waste from absorbing ambient moisture, which could lead to caking or container degradation.

  • Labeling : Immediately affix a hazardous waste tag. Label clearly as: "Hazardous Waste: 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride (Solid)".

  • Storage : Place the sealed container in a polypropylene secondary containment tray, segregated from strong oxidizers[4].

Protocol B: Aqueous Waste Neutralization (Self-Validating)

Because the compound is an acid hydrochloride, its aqueous solutions cannot be poured down the drain[5]. Furthermore, highly acidic solutions can react dangerously if mixed directly into general organic waste carboys.

  • Volume Assessment : Transfer the aqueous waste to a beaker and place it on a magnetic stirrer plate within the fume hood.

  • Titration : Slowly add a 5% Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution dropwise while stirring[3]. Causality: Slow addition prevents rapid exothermic heat buildup and potential splashing.

  • Validation : Continuously monitor the solution using broad-range pH indicator strips or a calibrated pH meter. The system is validated when the pH stabilizes between 6.0 and 8.0 for at least 5 minutes without further base addition, and (if using carbonates) effervescence ceases [3].

  • Final Segregation : Transfer the neutralized liquid to a designated "Aqueous Organic Waste" carboy. Note: Neutralization only stabilizes the pH; the organic imidazole moiety remains hazardous and requires6[6].

Protocol C: Emergency Spill Response

In the event of an accidental release, immediate containment is required to prevent exposure and environmental release.

  • Assessment : Evacuate non-essential personnel from the immediate area.

  • Containment (Solid) : Do not dry-sweep, as this generates hazardous dust[2]. Lightly cover the powder with damp absorbent pads to suppress aerosolization.

  • Containment (Liquid) : Surround the spill with chemical absorbent booms. Apply solid sodium bicarbonate (baking soda) directly to the liquid[5]. Validation: The cessation of bubbling indicates the acidic HCl component has been fully neutralized.

  • Collection : Double-bag all absorbed material and contaminated PPE in clear, heavy-duty plastic bags. Label as hazardous spill debris and contact your Environmental Health & Safety (EHS) office for immediate pickup[4].

Storage and EHS Coordination

All categorized waste must be stored in designated hazardous waste accumulation areas.

  • Secondary Containment : Always use Nalgene or polypropylene tubs to house waste containers. This ensures that if a primary container fails, the chemical does not interact with incompatible substances nearby[5].

  • Manifesting : Under no circumstances should laboratory personnel contract outside vendors directly. All waste must be manifested and transferred to your institution's EHS department, which will coordinate with certified waste brokers in accordance with federal regulations[4].

References

  • Safety Data Sheet: 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride , Kishida Chemical Co., Ltd. 1

  • Organic Acid Standard Operating Procedure , University of Washington Environmental Health & Safety. 5

  • Imidazole Standard Operating Procedure , University of Washington Environmental Health & Safety. 4

  • Acid/Base Neutralization Procedure for Laboratory Disposal , University of British Columbia. 3

  • Imidazole - SAFETY DATA SHEET , Fisher Scientific. 2

  • Laboratory Environmental Sample Disposal Information Document , United States Environmental Protection Agency (EPA). 6

Sources

Handling

Personal protective equipment for handling 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride

As researchers and drug development professionals, we frequently utilize functionalized imidazoles as critical building blocks in the synthesis of active pharmaceutical ingredients (APIs), such as kinase inhibitors and h...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, we frequently utilize functionalized imidazoles as critical building blocks in the synthesis of active pharmaceutical ingredients (APIs), such as kinase inhibitors and histamine receptor modulators. Handling these intermediates requires precision not only in the reaction flask but also in our safety protocols.

This guide provides a self-validating, mechanistic approach to the safe handling, operational workflow, and disposal of 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride . By understanding the physicochemical properties of this compound, we can establish a safety protocol grounded in causality rather than mere compliance.

Physicochemical Profiling & Hazard Causality

Understanding the physical state and chemical nature of a substance is the first step in any robust risk assessment[1].

PropertyValue
Chemical Name 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride
CAS Number 1439896-49-7[2]
Molecular Formula C8H13ClN2O2 (or C8H12N2O2·HCl)[2][3]
Molecular Weight 204.65 g/mol [2][3]
Physical State Solid (Off-white powder)[3]
Melting Point 222 - 223 °C[3]

Mechanistic Safety Analysis: According to its Safety Data Sheet (SDS), this compound is not globally classified under severe GHS hazard categories[3]. However, the absence of a severe GHS signal word does not equate to an absence of risk[1]. This compound is an acidic hydrochloride salt of an imidazole derivative. When its fine particulate dust contacts the moisture of ocular mucosa, sweat, or the respiratory tract, it dissolves to form a localized acidic environment, leading to acute irritation[3].

Personal Protective Equipment (PPE) Matrix

Based on OSHA 29 CFR 1910 Subpart I guidelines[4] and the specific physicochemical profile of this compound, the following PPE is mandatory. Every piece of equipment serves a specific mechanistic purpose.

  • Eye/Face Protection: ANSI Z87.1 compliant chemical splash goggles[4].

    • Causality: While safety glasses with side shields protect against physical impact, goggles are required to create a seal that prevents fine, airborne acidic dust from settling into the eyes during weighing and transfer[3].

  • Hand Protection: Disposable nitrile gloves (minimum 4-5 mil thickness)[4].

    • Causality: Nitrile provides superior broad-spectrum chemical resistance to acidic organic salts compared to latex, preventing dermal sensitization and localized irritation. Double-gloving is recommended during bulk transfers.

  • Body Protection: A fully buttoned, 100% cotton or flame-resistant laboratory coat[4].

    • Causality: Prevents the accumulation of electrostatic powder on street clothing, which could otherwise act as a vector for secondary exposure outside the laboratory.

  • Respiratory Protection: Operations must be conducted inside a certified Chemical Fume Hood[3]. If a fume hood is unavailable or if bulk milling is required, a NIOSH-approved N95 or P100 particulate respirator must be worn[4].

    • Causality: The compound's high melting point (222-223°C) dictates it is handled as a solid powder, presenting a primary inhalation risk for airborne particulates[3].

Operational Workflow & Handling Protocol

This step-by-step methodology ensures a self-validating system where exposure risks are mitigated at every phase of handling.

Phase 1: Pre-Operation Setup

  • Verify the fume hood face velocity is operating within the standard safe range of 0.4 to 0.6 m/s.

  • Clear the workspace of incompatible materials, particularly strong bases or strong oxidizers. Causality: Mixing an acidic hydrochloride salt with a strong base can cause a rapid, exothermic deprotonation event.

  • Don all required PPE as outlined in the matrix above[1].

Phase 2: Dispensing and Weighing

  • Utilize an anti-static weighing boat and a clean PTFE or stainless-steel spatula. Causality: Static charge can cause the fine off-white powder to aggressively disperse into the air, increasing inhalation risk and contaminating the balance.

  • Tare the balance, weigh the required mass, and immediately seal both the primary chemical container and the transfer vessel.

Phase 3: Post-Operation Decontamination

  • Wipe down the balance and fume hood surface with a damp cloth (water/ethanol mixture). Causality: The moisture dissolves and captures residual hydrochloride salt, preventing it from drying and becoming an airborne hazard later.

  • Doff gloves inside out to contain any microscopic residue and dispose of them in the solid hazardous waste stream[1]. Wash hands thoroughly with soap and water[3].

Spill Management & Disposal Plan

Step-by-Step Spill Protocol:

  • Isolate: Isolate the area. Ensure respiratory protection (fume hood sash down or respirator on) is active[1].

  • Contain: Do not dry sweep. Causality: Dry sweeping aerosolizes the acidic powder, exponentially increasing the inhalation risk for the entire laboratory[3].

  • Clean: Cover the spill with a slightly damp absorbent pad or employ a wet-wiping technique to trap the particulates.

  • Neutralize: For larger benchtop spills, apply a weak base solution (e.g., 5% sodium bicarbonate) to the affected area to neutralize the residual hydrochloride salt before the final wipe-down.

Disposal Plan:

  • Route all contaminated consumables, empty vials, and excess chemical to the Halogenated Organic Waste or Acidic Solid Waste stream[1].

  • Causality: The presence of the chloride counterion (HCl) dictates that it must not be mixed with standard non-halogenated streams. Incineration of halogens requires specific environmental scrubbers to prevent the release of toxic, corrosive byproducts into the atmosphere.

Safe Handling Workflow Visualization

G Start Risk Assessment & Fume Hood Prep PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Handle Dispense Powder (Anti-static tools) PPE->Handle Spill Spill Occurs? Handle->Spill Clean Wet-Wipe & Neutralize (NaHCO3) Spill->Clean Yes Waste Halogenated / Acidic Solid Waste Spill->Waste No Clean->Waste End Doff PPE & Wash Hands Waste->End

Workflow for the safe handling and spill management of imidazole hydrochloride salts.

References[2] 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride. CymitQuimica. Link[3] Safety Data Sheet: 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride. Kishida Chemical Co., Ltd. Link[1] Prudent Practices in the Laboratory - NCBI Bookshelf. National Institutes of Health (NIH). Link[4] A framework for personal protective equipment use in laboratories. National Institutes of Health (NIH) / PMC. Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride
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1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride
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